molecular formula C11H12F2O2 B1342696 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol CAS No. 139503-12-1

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B1342696
CAS No.: 139503-12-1
M. Wt: 214.21 g/mol
InChI Key: IAOXCRBWNOMXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol (CAS 139503-12-1) is a fluorinated organic compound with the molecular formula C 11 H 12 F 2 O 2 and a molecular weight of 214.21 g/mol . This chemical serves as a versatile synthetic intermediate and building block in advanced organic chemistry and materials research. Its structure, featuring a tetrahydro-2H-pyran-4-ol ring substituted at the 4-position with a 3,5-difluorophenyl group, makes it a valuable precursor for the development of more complex molecules. This compound is recognized for its role in the research and development of specialized materials. Patent literature indicates that tetrahydro-2H-pyran derivatives are investigated for use in liquid crystal materials and electronic displays . Furthermore, the 4-(3,5-difluorophenyl)tetrahydro-2H-pyran scaffold is utilized to create other advanced intermediates, such as (4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride, underscoring its utility in constructing pharmacologically relevant structures . Researchers value this compound for its potential in modulating the physical and chemical properties of target molecules, where the fluorine atoms can influence electronegativity, lipophilicity, and metabolic stability. It is supplied with a purity of ≥95% and is intended for use in a controlled laboratory environment by qualified personnel . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-(3,5-difluorophenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOXCRBWNOMXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598602
Record name 4-(3,5-Difluorophenyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139503-12-1
Record name 4-(3,5-Difluorophenyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 139503-12-1

This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, synthesis, and potential applications.

Physicochemical Properties

This compound is a fluorinated heterocyclic compound. The presence of the difluorophenyl group and the tetrahydropyran moiety are significant for its utility in medicinal chemistry, often contributing to improved metabolic stability and bioavailability of parent drug molecules.[1] It is typically available with a purity of ≥95% and should be stored at 2-8°C under an inert gas.[1]

PropertyValueSource
CAS Number 139503-12-1[1]
Molecular Formula C₁₁H₁₂F₂O₂[1]
Molecular Weight 214.21 g/mol [1]
Purity ≥95%[1]
Storage Conditions 2-8°C, stored in inert gas[1]

Synthesis and Experimental Protocols

The synthesis of this compound is logically achieved through a Grignard reaction. This involves the reaction of a Grignard reagent prepared from a dihalogenated benzene with a cyclic ketone.

A plausible synthetic route involves the Grignard reaction between 1-bromo-3,5-difluorobenzene and tetrahydro-4H-pyran-4-one. Below is a proposed experimental protocol based on general Grignard reaction methodologies.

Synthesis of the Grignard Reagent (3,5-difluorophenylmagnesium bromide)

Materials:

  • Magnesium turnings

  • 1-bromo-3,5-difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

Protocol:

  • All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.

  • Add a small amount of the 1-bromo-3,5-difluorobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and there is evidence of gentle reflux.

  • Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Synthesis of this compound

Materials:

  • (3,5-difluorophenyl)magnesium bromide solution in THF (from step 2.1)

  • Tetrahydro-4H-pyran-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Protocol:

  • In a separate three-necked round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.

  • Cool the solution of tetrahydro-4H-pyran-4-one in an ice bath.

  • Slowly add the prepared Grignard reagent from the first flask to the cooled solution of tetrahydro-4H-pyran-4-one via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 1_bromo_3_5_difluorobenzene 1-bromo-3,5-difluorobenzene Grignard_Formation Grignard Reagent Formation 1_bromo_3_5_difluorobenzene->Grignard_Formation tetrahydro_4H_pyran_4_one Tetrahydro-4H-pyran-4-one Grignard_Reaction Grignard Reaction with Ketone tetrahydro_4H_pyran_4_one->Grignard_Reaction Mg Magnesium Mg->Grignard_Formation Grignard_Formation->Grignard_Reaction in situ Quenching Quenching (aq. NH4Cl) Grignard_Reaction->Quenching Extraction Extraction (Et2O) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Role in Drug Development and Biological Context

This compound serves as a crucial building block in the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors for cancer therapy.[1] The tetrahydropyran (THP) moiety is a common feature in many drug candidates as it can improve physicochemical properties and act as a bioisostere for other cyclic systems.

Application in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are a major class of targeted cancer therapies that work by blocking the activity of these enzymes.

The subject compound is a valuable intermediate for creating novel kinase inhibitors. The difluorophenyl group can engage in specific interactions within the ATP-binding pocket of kinases, while the tetrahydropyran ring can be further functionalized to enhance potency and selectivity.

While a specific kinase inhibitor synthesized directly from this compound is not prominently featured in publicly available literature, the general importance of this scaffold is well-established. For instance, various kinase inhibitors targeting enzymes like ATM, IRAK4, and JAK1 incorporate tetrahydropyran moieties to optimize their drug-like properties.

Representative Kinase Signaling Pathway

The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in cell proliferation, differentiation, and survival that is often dysregulated in cancer. Small molecule kinase inhibitors, potentially synthesized using intermediates like this compound, can target key kinases in this cascade, such as RAF, MEK, and ERK.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., RAF/MEK inhibitor) Kinase_Inhibitor->RAF Kinase_Inhibitor->MEK

Caption: A generalized MAPK signaling pathway targeted by kinase inhibitors.

References

An In-depth Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of targeted therapeutics.

Molecular Structure and Identifiers

This compound is a heterocyclic alcohol with a molecular formula of C₁₁H₁₂F₂O₂ and a molecular weight of 214.21 g/mol .[1] The structure features a central tetrahydropyran ring substituted with a hydroxyl group and a 3,5-difluorophenyl group at the 4-position.

Table 1: Molecular Identifiers

IdentifierValue
CAS Number 139503-12-1
IUPAC Name This compound
Molecular Formula C₁₁H₁₂F₂O₂
Molecular Weight 214.21 g/mol
SMILES C1COCC1(C2=CC(=CC(=C2)F)F)O
InChI InChI=1S/C11H12F2O2/c12-8-5-7(6-9(13)10-8)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2

Physicochemical Properties (Predicted)

While experimental data is limited, computational models provide predicted physicochemical properties that are valuable in drug development for assessing druglikeness and pharmacokinetic profiles.

Table 2: Predicted Physicochemical Properties

PropertyValueReference
XLogP3-AA 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
Exact Mass 214.08053595 Da[2]
Topological Polar Surface Area 29.5 Ų[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the Grignard reaction between a 3,5-difluorophenylmagnesium halide and tetrahydro-4H-pyran-4-one. The following is a generalized experimental protocol based on common organic synthesis techniques for similar compounds.

Generalized Synthesis Protocol: Grignard Reaction

This protocol outlines a potential synthetic route.

SynthesisWorkflow Generalized Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification reactant1 1-bromo-3,5-difluorobenzene step1 1. Formation of Grignard Reagent: React 1-bromo-3,5-difluorobenzene with Mg in anhydrous THF. reactant1->step1 reactant2 Magnesium turnings reactant2->step1 reactant3 Tetrahydro-4H-pyran-4-one step2 2. Grignard Addition: Add tetrahydro-4H-pyran-4-one to the Grignard reagent solution at 0°C. reactant3->step2 reactant4 Anhydrous THF reactant4->step1 step1->step2 step3 3. Quenching: Quench the reaction with saturated aqueous NH4Cl solution. step2->step3 workup1 4. Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). step3->workup1 workup2 5. Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure. workup1->workup2 workup3 6. Purification: Purify the crude product by column chromatography on silica gel. workup2->workup3 product Product: This compound workup3->product

Caption: Generalized workflow for the synthesis of the target molecule.

Spectroscopic Data (Predicted and Representative)

No specific experimental spectra for this compound are publicly available. The following tables provide predicted NMR chemical shifts and representative IR and Mass Spectrometry data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H-NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic C-H6.8 - 7.2m
Tetrahydropyran C-H adjacent to Oxygen3.6 - 4.0m
Tetrahydropyran C-H adjacent to substituted Carbon1.8 - 2.2m
Hydroxyl O-HVariables (broad)

Table 4: Predicted ¹³C-NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Aromatic C-F160 - 165 (d, J ≈ 245 Hz)
Aromatic C-C (ipso)145 - 150 (t)
Aromatic C-H (ortho)108 - 112 (t)
Aromatic C-H (para)102 - 106 (t)
Tetrahydropyran C-O60 - 65
Tetrahydropyran C-C(OH)70 - 75
Tetrahydropyran C-C adjacent to C-O35 - 40
Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

  • O-H stretch: Broad peak around 3300-3500 cm⁻¹

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

  • C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹

  • C=C stretch (aromatic): Peaks around 1580-1620 cm⁻¹

  • C-O stretch (alcohol): Peak around 1050-1150 cm⁻¹

  • C-F stretch: Strong peaks in the 1100-1300 cm⁻¹ region

Mass Spectrometry (MS)

Expected fragmentation patterns in Electron Ionization (EI) Mass Spectrometry would likely show a molecular ion peak (M⁺) at m/z 214, followed by fragments corresponding to the loss of water (m/z 196), and fragmentation of the tetrahydropyran ring and the difluorophenyl group.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block in the synthesis of kinase inhibitors for cancer therapy.[1] The tetrahydropyran scaffold can provide favorable pharmacokinetic properties, while the difluorophenyl moiety can engage in key interactions within the ATP-binding pocket of various kinases.

While a specific signaling pathway directly modulated by this compound is not applicable as it is an intermediate, its derivatives are designed to target protein kinases, which are central regulators of cellular signaling pathways.

KinaseSignaling General Kinase Signaling Pathway cluster_input Upstream Signals cluster_cascade Kinase Cascade cluster_output Cellular Response Signal Growth Factor / Mitogen Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Kinase2 Intermediate Kinase (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factors Kinase3->TranscriptionFactor Response Cell Proliferation, Survival, Differentiation TranscriptionFactor->Response Inhibitor Derivative of This compound Inhibitor->Kinase1 Inhibitor->Kinase2 Inhibitor->Kinase3

Caption: General kinase signaling pathway targeted by inhibitors.

Derivatives of this compound are designed to inhibit one or more kinases in such cascades, thereby disrupting the signaling events that lead to uncontrolled cell growth in cancer.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. Its structural features make it an attractive scaffold for the development of potent and selective kinase inhibitors. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to explore the full therapeutic potential of this molecular framework.

References

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is a fluorinated organic compound with a tetrahydropyran scaffold. The introduction of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates.[1]

Table 1: Identifiers and Basic Properties

PropertyValueSource
CAS Number 139503-12-1[1]
Molecular Formula C₁₁H₁₂F₂O₂[1]
Molecular Weight 214.21 g/mol [1]
MDL Number MFCD11849468[1]

Table 2: Predicted Physicochemical Properties

Note: Experimental data for the target compound is limited. The following data is computationally predicted for the isomeric compound 4-(2,4-difluorophenyl)tetrahydro-2H-pyran-4-ol and should be considered as an estimate.

PropertyPredicted ValueSource
XLogP3 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 29.5 Ų[2]
Exact Mass 214.08053595 Da[2]

Table 3: Physical Properties of the Parent Compound, Tetrahydro-4-pyranol

For comparative purposes, the experimental properties of the unsubstituted parent compound, tetrahydro-4-pyranol, are provided below.

PropertyValueSource
Boiling Point 87 °C at 15 mmHg[3]
Density 1.071 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.462[3]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a standard and plausible method for its preparation is through the Grignard reaction of tetrahydropyran-4-one with the Grignard reagent derived from 1-bromo-3,5-difluorobenzene.

General Synthesis Workflow

The logical workflow for the synthesis can be visualized as a two-step process starting from the commercially available 3,5-difluoroaniline.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Grignard Precursor cluster_1 Step 2: Grignard Reaction 3,5-Difluoroaniline 3,5-Difluoroaniline 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 3,5-Difluoroaniline->1-Bromo-3,5-difluorobenzene Sandmeyer Reaction Target_Compound This compound 1-Bromo-3,5-difluorobenzene->Target_Compound 1. Mg, THF 2. Tetrahydropyran-4-one Tetrahydropyran-4-one Tetrahydropyran-4-one Tetrahydropyran-4-one->Target_Compound

Caption: General two-step synthesis workflow for this compound.

Experimental Protocol for the Synthesis of 1-bromo-3,5-difluorobenzene (Precursor)

This protocol is adapted from a known Sandmeyer reaction procedure.

  • Diazotization: 3,5-Difluoroaniline is converted to its diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide (CuBr) in the presence of hydrobromic acid (HBr) to yield 1-bromo-3,5-difluorobenzene.

  • Purification: The product is purified by washing with a sodium hydroxide solution, followed by water, drying over sodium sulfate, and distillation.

Experimental Protocol for the Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, 3,5-difluorophenylmagnesium bromide.

  • Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath, and a solution of tetrahydropyran-4-one in anhydrous THF is added dropwise.

  • Quenching and Work-up: The reaction is stirred and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Spectral Data (Predicted)

Table 4: Predicted Spectral Data

TechniquePredicted Characteristics
¹H NMR - Aromatic protons in the 3,5-difluorophenyl group would appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).- Protons of the tetrahydropyran ring would appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm).- The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR - Aromatic carbons would appear in the region of δ 100-165 ppm, with carbon atoms attached to fluorine showing characteristic splitting patterns.- The carbon bearing the hydroxyl and phenyl groups would appear around δ 70-80 ppm.- The carbons of the tetrahydropyran ring would appear in the aliphatic region (δ 20-70 ppm).
FT-IR - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations for aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C-F stretching vibrations in the region of 1100-1300 cm⁻¹.- C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) would be expected at m/z = 214.- Fragmentation would likely involve the loss of water (M-18) and cleavage of the tetrahydropyran ring.

Role in Drug Development and Signaling Pathways

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Inhibitors of specific kinases can block these aberrant signaling pathways, leading to therapeutic effects.

While the specific kinase inhibitors synthesized from this intermediate are not detailed in the available literature, its structural motif is relevant to inhibitors that target ATP-binding sites in various kinases. The tetrahydropyran ring can provide a desirable three-dimensional structure and polarity, while the difluorophenyl group can engage in specific interactions within the kinase active site.

Representative Signaling Pathway: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in many types of cancer, making it a key target for drug development. The synthesis of some phosphatidylinositol 3-kinase (PI3K) inhibitors involves intermediates with similar structural features to this compound.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Kinase Inhibitor (e.g., PI3K inhibitor) Inhibitor->PI3K Inhibition

References

An In-depth Technical Guide to the Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a tertiary alcohol on a tetrahydropyran ring with a difluorophenyl substituent, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, focusing on Grignard and organolithium-based methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and scale-up of this important building block.

Introduction

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The tetrahydropyran ring is a prevalent scaffold in numerous bioactive natural products and synthetic drugs, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a 3,5-difluorophenyl group can further enhance metabolic stability and binding affinity through specific electronic interactions. This guide details the two most common and effective methods for the synthesis of this compound, a versatile intermediate for further chemical elaboration.

Retrosynthetic Analysis

The most logical disconnection for the target molecule, this compound, is at the carbon-carbon bond between the tetrahydropyran ring and the difluorophenyl group. This leads to two key synthons: a nucleophilic 3,5-difluorophenyl anion equivalent and an electrophilic tetrahydro-4H-pyran-4-one. These synthons can be realized through commercially available starting materials, namely a 3,5-difluorophenyl halide and tetrahydro-4H-pyran-4-one.

Synthesis Pathways

Two primary pathways are presented for the synthesis of this compound, both relying on the nucleophilic addition of a 3,5-difluorophenyl organometallic reagent to tetrahydro-4H-pyran-4-one.

Pathway 1: Grignard Reaction

The Grignard reaction is a well-established and widely used method for forming carbon-carbon bonds. In this pathway, a 3,5-difluorophenyl Grignard reagent is first prepared from 1-bromo-3,5-difluorobenzene and magnesium metal. This reagent then undergoes nucleophilic addition to tetrahydro-4H-pyran-4-one to form the desired tertiary alcohol after an acidic workup.

Logical Workflow for Grignard Synthesis

cluster_start Starting Materials cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Workup and Purification cluster_product Final Product 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene node_grignard Formation of 3,5-difluorophenylmagnesium bromide 1-bromo-3,5-difluorobenzene->node_grignard Magnesium Turnings Magnesium Turnings Magnesium Turnings->node_grignard Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one node_addition Addition to Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one->node_addition Anhydrous THF Anhydrous THF Anhydrous THF->node_grignard node_grignard->node_addition node_quench Aqueous Quench (e.g., sat. aq. NH4Cl) node_addition->node_quench node_extraction Extraction with Organic Solvent node_quench->node_extraction node_purification Purification (e.g., Column Chromatography) node_extraction->node_purification node_product This compound node_purification->node_product

Caption: Workflow for the Grignard-based synthesis of the target compound.

Pathway 2: Organolithium Reaction

Organolithium reagents are generally more reactive than their Grignard counterparts and can offer advantages in certain cases.[1] This pathway involves the formation of 3,5-difluorophenyllithium from 1-bromo-3,5-difluorobenzene and an alkyllithium reagent (typically n-butyllithium) via lithium-halogen exchange, or directly from the halide and lithium metal. The resulting organolithium species then adds to tetrahydro-4H-pyran-4-one.

Logical Workflow for Organolithium Synthesis

cluster_start Starting Materials cluster_organolithium Organolithium Formation cluster_addition Nucleophilic Addition cluster_workup Workup and Purification cluster_product Final Product 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene node_organolithium Formation of 3,5-difluorophenyllithium 1-bromo-3,5-difluorobenzene->node_organolithium n-Butyllithium n-Butyllithium n-Butyllithium->node_organolithium Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one node_addition Addition to Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one->node_addition Anhydrous THF Anhydrous THF Anhydrous THF->node_organolithium node_organolithium->node_addition node_quench Aqueous Quench (e.g., sat. aq. NH4Cl) node_addition->node_quench node_extraction Extraction with Organic Solvent node_quench->node_extraction node_purification Purification (e.g., Column Chromatography) node_extraction->node_purification node_product This compound node_purification->node_product

Caption: Workflow for the Organolithium-based synthesis of the target compound.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary synthesis pathways. Yields are representative for these types of reactions and may vary based on specific conditions and scale.

ParameterPathway 1: Grignard ReactionPathway 2: Organolithium Reaction
Starting Materials 1-bromo-3,5-difluorobenzene, Mg, Tetrahydro-4H-pyran-4-one1-bromo-3,5-difluorobenzene, n-BuLi, Tetrahydro-4H-pyran-4-one
Solvent Anhydrous THF or Diethyl EtherAnhydrous THF or Diethyl Ether
Reaction Temperature 0 °C to reflux (Grignard formation); 0 °C to rt (Addition)-78 °C (Lithium-halogen exchange and addition)
Reaction Time 2-4 hours1-3 hours
Typical Yield 60-80%65-85%
Key Considerations Requires initiation (e.g., iodine crystal); strictly anhydrous conditions.Requires low temperatures; strictly anhydrous and inert atmosphere.

Experimental Protocols

Pathway 1: Grignard Reaction Protocol

Materials:

  • 1-bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Tetrahydro-4H-pyran-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Pathway 2: Organolithium Reaction Protocol

Materials:

  • 1-bromo-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Tetrahydro-4H-pyran-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Organolithium Reagent Formation and Nucleophilic Addition:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-bromo-3,5-difluorobenzene (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

    • In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Transfer the ketone solution to the organolithium solution via cannula while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Conclusion

The synthesis of this compound can be reliably achieved through either a Grignard or an organolithium pathway. The choice between these methods may depend on available equipment, scale, and desired reactivity. The organolithium route often provides slightly higher yields but requires more stringent control of temperature. Both methods utilize readily available starting materials and follow standard organic synthesis protocols. The detailed procedures and workflows provided in this guide should serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

A Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a pivotal intermediate in the development of targeted kinase inhibitors for cancer therapy. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance in the context of oncological signaling pathways.

Chemical Identity and Nomenclature

The compound, with the CAS Registry Number 139503-12-1, is a fluorinated heterocyclic alcohol. Its structural features, particularly the difluorophenyl group and the tetrahydropyran ring, are of significant interest in medicinal chemistry for their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: IUPAC Name and Synonyms

Identifier TypeValue
IUPAC Name 4-(3,5-difluorophenyl)oxan-4-ol
Common Name This compound
CAS Number 139503-12-1
MDL Number MFCD11849468[1]

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂F₂O₂
Molecular Weight 214.21 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, dichloromethane (predicted)
Storage 2-8°C, under inert gas[1]

Table 3: Spectroscopic Data for Tetrahydro-4H-pyran-4-ol (Precursor)

SpectroscopyData
Mass Spectrum (EI) m/z: 102 (M+), 84, 73, 57, 43
¹H NMR (CDCl₃) δ (ppm): 1.70-1.95 (m, 4H), 3.70-3.90 (m, 4H), 4.05 (s, 1H, OH)
¹³C NMR (CDCl₃) δ (ppm): 36.5, 63.8, 68.2
IR (thin film) ν (cm⁻¹): 3350 (br, OH), 2950, 1715 (trace C=O), 1080 (C-O)

Synthesis Protocol

The synthesis of this compound is typically achieved via a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This involves the reaction of a Grignard reagent, prepared from 1-bromo-3,5-difluorobenzene, with the ketone precursor, tetrahydro-4H-pyran-4-one.

Synthesis of the Precursor: Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one can be synthesized through various methods, including the acid-catalyzed cyclization of 1,5-dihalogenated pentan-3-ones.

Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one

  • Reaction Setup: A solution of 1,5-dichloropentan-3-one in a suitable solvent (e.g., water with a phase-transfer catalyst or a high-boiling point organic solvent) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cyclization: An aqueous solution of a weak base (e.g., sodium carbonate) is added dropwise to the reaction mixture. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield tetrahydro-4H-pyran-4-one as a colorless liquid.

Synthesis of this compound

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (3,5-difluorophenyl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine or gentle heating.

  • Addition to Ketone: The solution of the Grignard reagent is cooled to 0°C in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous THF is then added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram 1: Synthetic Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition cluster_2 Work-up and Purification 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene Grignard Reagent Grignard Reagent 1-bromo-3,5-difluorobenzene->Grignard Reagent  + Mg, THF Mg, THF Mg, THF Reaction Intermediate Reaction Intermediate Grignard Reagent->Reaction Intermediate  + Tetrahydro-4H-pyran-4-one  in THF, 0°C to rt Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Quenching Quenching (sat. aq. NH4Cl) Reaction Intermediate->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final Product This compound Purification->Final Product

Caption: A schematic representation of the synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis and Signaling Pathways

The tetrahydropyran-4-ol moiety is a valuable scaffold in medicinal chemistry. It can act as a rigid core to which other pharmacophoric groups are attached, allowing for precise spatial orientation and interaction with the target protein. The difluorophenyl group is a common feature in kinase inhibitors, as the fluorine atoms can enhance binding affinity through hydrogen bonding and other electrostatic interactions, as well as improve metabolic stability.

This intermediate is a precursor for more complex molecules that inhibit various protein kinases involved in cancer progression. These kinases are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Diagram 2: Representative Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (derived from intermediate) Inhibitor->RTK Inhibition Inhibitor->Raf Inhibition Inhibitor->PI3K Inhibition

Caption: A simplified diagram of a common receptor tyrosine kinase signaling pathway targeted by inhibitors.

Kinase inhibitors developed from this compound can be designed to target specific kinases within these pathways, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the activity of these kinases, the downstream signaling cascade is interrupted, leading to a reduction in tumor growth and proliferation.

Conclusion

This compound is a valuable and versatile building block in the synthesis of sophisticated kinase inhibitors. Its synthesis, based on established organic chemistry principles, provides access to a scaffold that is frequently employed in modern drug discovery to enhance the therapeutic properties of anti-cancer agents. Further research into derivatives of this intermediate holds significant promise for the development of next-generation targeted therapies.

References

Spectroscopic and Synthetic Profile of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectral characteristics and a general synthetic protocol for the novel compound 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic data from analogous compounds to offer a predictive and procedural framework for its synthesis and characterization.

Introduction

This compound is a fluorinated heterocyclic alcohol. Such compounds are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydropyran moiety provides a stable, non-planar scaffold. This compound is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer treatment[1].

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydropyran ring will likely appear as complex multiplets in the upfield region (typically 1.5-4.0 ppm). The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons of the 3,5-difluorophenyl group are expected to appear in the downfield region (around 6.5-7.5 ppm) and will exhibit splitting patterns due to fluorine-proton coupling.

¹³C NMR: The carbon NMR spectrum will show signals for the aliphatic carbons of the tetrahydropyran ring (typically in the range of 30-70 ppm). The carbon bearing the hydroxyl group (C-4) would appear further downfield within this region. The aromatic carbons will be observed in the 110-165 ppm range, with the carbons directly bonded to fluorine showing characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (alcohol)3600-3200 (broad)Stretching vibration of the hydroxyl group.
C-H (aliphatic)3000-2850Stretching vibrations of the tetrahydropyran ring.
C-F (aryl)1350-1100Stretching vibrations of the carbon-fluorine bonds.
C-O (alcohol)1260-1000Stretching vibration of the tertiary alcohol.
C-O-C (ether)1150-1085Asymmetric stretching of the ether linkage.
Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (214.21 g/mol ). Common fragmentation patterns would likely involve the loss of a water molecule ([M-H₂O]⁺) from the alcohol and cleavage of the tetrahydropyran ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on standard organic chemistry techniques and procedures for analogous compounds.

Synthesis: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this is the Grignard reaction.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous ammonium chloride solution (saturated)

  • Hydrochloric acid (dilute)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed, forming the Grignard reagent (3,5-difluorophenylmagnesium bromide).

  • Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid to dissolve the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

  • A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy:

  • A small amount of the purified product is analyzed using an FTIR spectrometer.

  • If the sample is a solid, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • The spectrum is recorded, and the characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solids or via injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for liquids.

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow reagents 1-Bromo-3,5-difluorobenzene + Mg grignard Formation of Grignard Reagent reagents->grignard reaction Grignard Reaction grignard->reaction ketone Tetrahydro-4H-pyran-4-one ketone->reaction workup Quenching & Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Spectroscopic characterization workflow.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, this guide provides a robust predictive and procedural framework for its synthesis and characterization. The provided methodologies are based on well-established chemical principles and are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds for applications in drug discovery and development. Further empirical studies are necessary to fully elucidate the precise spectral properties and optimal synthetic conditions for this compound.

References

Unveiling the Potential: A Technical Guide to the Biological Profile of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and bioactivity databases contain limited direct information on the specific biological activity of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This document synthesizes information on its role as a chemical intermediate and the known biological activities of structurally related compounds and the broader tetrahydropyran chemical class. All data presented is for informational purposes and should be supplemented with internal research and development findings.

Executive Summary

This compound is a fluorinated heterocyclic compound primarily recognized as a valuable synthetic intermediate in medicinal chemistry. Its structural features, including the tetrahydropyran ring and the difluorophenyl moiety, make it a key building block in the development of novel therapeutic agents. While direct biological data for this specific molecule is scarce, its utility in the synthesis of kinase inhibitors for oncology and centrally active compounds suggests that its structural motifs are significant for bioactivity. This guide explores the potential biological relevance of this compound by examining its chemical properties and the established activities of analogous structures.

Role as a Synthetic Intermediate

Commercial suppliers highlight the primary application of this compound as a key intermediate in the synthesis of pharmaceutical agents.[1] Its structure is particularly amenable for creating more complex molecules with therapeutic potential. The tetrahydropyran ring offers a stable, non-planar scaffold that can orient substituents in defined three-dimensional space, a crucial aspect for selective binding to biological targets. The 3,5-difluorophenyl group enhances metabolic stability and can participate in specific interactions, such as hydrogen bonding and halogen bonding, with protein targets.

The primary documented applications for this intermediate are in the development of:

  • Kinase Inhibitors: For cancer treatment.[1]

  • CNS-Active Compounds: For neurological research.[1]

Potential Biological Activities Based on Structural Analogs

Dipeptidyl Peptidase IV (DPP-4) Inhibition

A noteworthy structural analog, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, has been identified as a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-4). This enzyme is a validated target for the treatment of type 2 diabetes. The presence of a difluorophenyl group and a tetrahydropyran core in this clinical candidate suggests that the this compound scaffold could be a valuable starting point for the design of novel DPP-4 inhibitors.

General Biological Activities of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its derivatives have demonstrated a wide range of biological activities.

Biological ActivityDescription
Anticancer Tetrahydropyran-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.
Antimicrobial Various derivatives of tetrahydropyran have demonstrated activity against a spectrum of bacteria and fungi.
Antioxidant The scaffold can be functionalized with groups that can scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related conditions.
Anti-inflammatory Certain tetrahydropyran derivatives have been investigated for their ability to modulate inflammatory pathways.

Hypothetical Signaling Pathway and Experimental Workflow

Given its documented use in the synthesis of kinase inhibitors, a hypothetical signaling pathway that could be targeted by a derivative of this compound is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Derivative of 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol Inhibitor->RAF

Hypothetical MAPK/ERK Signaling Pathway Inhibition.

A general workflow for screening the biological activity of a compound like this compound or its derivatives would follow a standard drug discovery pipeline.

Screening_Workflow Compound 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol (or derivative) Primary_Screening Primary Screening (e.g., Kinase Panel) Compound->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Hit_ID->Compound Inactive Secondary_Assays Secondary Assays (e.g., Cell-based Assays) Hit_ID->Secondary_Assays Active Lead_Gen Lead Generation Secondary_Assays->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Confirmed Preclinical Preclinical Studies Lead_Opt->Preclinical

General Biological Activity Screening Workflow.

Exemplar Experimental Protocols

As no specific experimental data for this compound is available, the following are generalized protocols for assays relevant to the potential activities of its derivatives.

General Kinase Inhibition Assay (e.g., RAF Kinase)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human RAF kinase

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and buffer to the wells of a 384-well plate.

  • Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A375 melanoma, which often has BRAF mutations)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include vehicle controls (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Conclusion

This compound is a chemical entity of significant interest to the medicinal chemistry community, not for its intrinsic biological activity, but for its role as a versatile building block for the synthesis of potentially potent therapeutic agents. The structural motifs it possesses are present in compounds with known biological activities, including kinase and DPP-4 inhibition. Further research and derivatization of this scaffold are warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to leverage the properties of this compound in their discovery programs.

References

An In-depth Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic potential of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol and its analogs as kinase inhibitors.

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for oncology. The unique combination of the tetrahydropyran ring and the difluorophenyl moiety imparts favorable physicochemical properties, including metabolic stability and target-binding interactions, making it a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.

Synthesis of the Core Scaffold and Derivatives

The cornerstone of this chemical series, this compound, is most effectively synthesized via a Grignard reaction. This involves the addition of a 3,5-difluorophenylmagnesium bromide Grignard reagent to tetrahydropyran-4-one. The latter is a key precursor that can be synthesized through various routes, including the cyclization of 1,5-dichloropentan-3-one.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of Tetrahydropyran-4-one

A common industrial method for the synthesis of tetrahydropyran-4-one involves a two-step process starting from 3-chloropropionyl chloride and ethylene.[1][2]

Step 1: Synthesis of 1,5-Dichloropentan-3-one

  • In a reaction vessel equipped with a stirrer and cooling system, 3-chloropropionyl chloride and aluminum trichloride are combined in a suitable solvent such as dichloromethane.[1]

  • Ethylene gas is introduced into the stirred mixture while maintaining the temperature below 10°C.[1]

  • Following the reaction, the mixture is carefully quenched with water and hydrochloric acid at 0°C.[1]

  • The organic layer is separated, washed, and concentrated to yield 1,5-dichloropentan-3-one.[2]

Step 2: Cyclization to Tetrahydropyran-4-one

  • The crude 1,5-dichloropentan-3-one is added to a mixture of water, phosphoric acid, and sodium dihydrogen phosphate.[1][2]

  • The mixture is heated to reflux for several hours to facilitate the cyclization reaction.[2]

  • After cooling, the product is extracted with an organic solvent.[1]

  • The crude tetrahydropyran-4-one is then purified by vacuum distillation to yield a colorless oil.[2]

Part 2: Grignard Reaction to Yield this compound

This procedure is based on established protocols for Grignard reactions with cyclic ketones.

Step 1: Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)

  • All glassware must be rigorously dried to exclude moisture.

  • Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 1-bromo-3,5-difluorobenzene in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • A small amount of the bromide solution is added to the magnesium to initiate the reaction, which can be evidenced by bubbling and a gentle exotherm. A crystal of iodine may be added to activate the magnesium if the reaction is sluggish.

  • The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a cloudy grey or brown solution of the Grignard reagent.

Step 2: Reaction with Tetrahydropyran-4-one

  • The solution of tetrahydropyran-4-one in an anhydrous ether solvent is cooled to 0°C in an ice bath.

  • The freshly prepared Grignard reagent is added slowly to the stirred solution of the ketone.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.

Synthesis_of_this compound cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction Mg Mg Grignard Grignard Mg->Grignard THF Anhydrous THF THF->Grignard Tetrahydropyran_4_one Tetrahydropyran-4-one Alkoxide_Intermediate Magnesium Alkoxide Intermediate Tetrahydropyran_4_one->Alkoxide_Intermediate 1. Add Grignard Workup Aqueous Workup (NH4Cl) Product 4-(3,5-Difluorophenyl)tetrahydro- 2H-pyran-4-ol 3_5_difluorobromobenzene 3_5_difluorobromobenzene 3_5_difluorobromobenzene->Grignard Alkoxide_Intermediate->Product 2. Workup

Figure 1: Synthetic workflow for this compound.

Biological Activity and Structure-Activity Relationships

Derivatives of the this compound core are primarily investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The tetrahydropyran motif is a well-established scaffold in medicinal chemistry that can improve aqueous solubility and metabolic stability, while the difluorophenyl group can engage in specific hydrogen bonding and halogen bonding interactions within the kinase ATP-binding site.

While specific data for direct derivatives of this compound is limited in publicly available literature, the broader class of pyran-containing kinase inhibitors provides valuable insights into their potential. The following tables summarize the in vitro activities of various pyran derivatives against cancer cell lines and specific kinase targets.

Table 1: In Vitro Antiproliferative Activity of Pyran Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Pyran Derivative 1 MCF-7 (Breast)4.43[3]
HCT-116 (Colon)3.94[3]
HepG-2 (Liver)3.76[3]
Pyran Derivative 2 MCF-7 (Breast)21.1[4]
HepG-2 (Liver)13.8[4]
Pyran Derivative 3 PC-3 (Prostate)0.7[5]
SKOV-3 (Ovarian)0.6[5]
HeLa (Cervical)0.9[5]
MCF-7/ADR (Resistant Breast)5.0 - 10.7[5]

Table 2: In Vitro Kinase Inhibitory Activity of Pyran and Related Heterocyclic Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Pyran Derivative 4 VEGFR-255.4[3]
FGFR4 Inhibitor 6O FGFR475.3[1]
c-Met Inhibitor 47 c-Met1.57[6]
EGFR Inhibitor EGFR10[7]
VEGFR2 Inhibitor VEGFR280[7]
PI3K/mTOR Inhibitor PI3Kα2[8]
mTOR2[8]

Key Signaling Pathways Targeted

The development of kinase inhibitors containing the this compound scaffold primarily focuses on targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The most prominent of these are the PI3K/AKT/mTOR and MAPK/ERK pathways.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibitors targeting key nodes in this pathway, such as PI3K, AKT, and mTOR, have shown significant promise in preclinical and clinical studies.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 4-(3,5-difluorophenyl)tetrahydro- 2H-pyran-4-ol Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 2: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is also a common driver of cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor 4-(3,5-difluorophenyl)tetrahydro- 2H-pyran-4-ol Derivative Inhibitor->Raf Inhibitor->MEK

Figure 3: The MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of novel compounds as kinase inhibitors requires robust and reliable in vitro assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay.

General Protocol for LanthaScreen™ Eu Kinase Binding Assay
  • Compound Preparation: A serial dilution of the test compound (e.g., a this compound derivative) is prepared in a suitable buffer, typically containing a small percentage of DMSO.

  • Kinase/Antibody Mixture: The target kinase and a europium-labeled anti-tag antibody are mixed in the assay buffer.

  • Tracer Solution: An Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) is prepared in the assay buffer.

  • Assay Plate Setup: In a low-volume 384-well plate, the following are added in order:

    • Test compound solution.

    • Kinase/antibody mixture.

    • Tracer solution.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The FRET signal is measured using a fluorescence plate reader capable of time-resolved fluorescence. The emission of both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm) are measured.

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Start prepare_compounds Prepare Serial Dilution of Test Compound start->prepare_compounds plate_addition Add Reagents to 384-well Plate prepare_compounds->plate_addition prepare_kinase_ab Prepare Kinase/ Eu-Antibody Mixture prepare_kinase_ab->plate_addition prepare_tracer Prepare Alexa Fluor™ 647 Tracer Solution prepare_tracer->plate_addition incubation Incubate at Room Temperature plate_addition->incubation read_plate Read FRET Signal on Plate Reader incubation->read_plate analyze_data Calculate Emission Ratio and Determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 4: General workflow for a kinase inhibition assay.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility via the Grignard reaction allows for the facile generation of diverse analogs for structure-activity relationship studies. The favorable physicochemical properties imparted by the tetrahydropyran and difluorophenyl moieties make these compounds attractive candidates for targeting key signaling pathways in cancer and other diseases. Further exploration of derivatives of this core structure, coupled with robust biological evaluation, is warranted to unlock their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to advance their efforts in this exciting area of medicinal chemistry.

References

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol: A Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a crucial heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of advanced pharmaceutical agents. Its unique structural features, including the difluorophenyl group and the tetrahydropyran core, impart favorable properties to drug candidates, such as enhanced metabolic stability, binding selectivity, and desirable polarity. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its incorporation into kinase inhibitors for oncology and compounds targeting the central nervous system (CNS). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile scaffold in their drug discovery programs.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive moiety for drug design.

PropertyValueReference
CAS Number 139503-12-1[1][2]
Molecular Formula C₁₁H₁₂F₂O₂[1]
Molecular Weight 214.21 g/mol [1]
Appearance White to off-white solid
Purity ≥95% (commercially available)[1]
Storage Conditions 2-8°C, stored under an inert gas[1]

Synthesis

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a 3,5-difluorophenyl Grignard reagent to the commercially available precursor, tetrahydro-4H-pyran-4-one.

Experimental Protocol: Grignard Reaction

This protocol is a general procedure adapted from standard Grignard reaction methodologies.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrahydro-4H-pyran-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

    • Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

    • A solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF is prepared and a small portion is added to the magnesium turnings.

    • The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The remaining solution of 1-bromo-3,5-difluorobenzene is then added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Tetrahydro-4H-pyran-4-one:

    • A solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath).

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0°C.

    • The resulting mixture is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of various biologically active molecules, particularly in the fields of oncology and neuroscience.[1]

Kinase Inhibitors in Oncology

One of the most significant applications of this building block is in the development of kinase inhibitors for cancer therapy.[1] The tetrahydropyran ring can serve as a versatile scaffold to orient substituents in a defined three-dimensional space, facilitating interactions with the ATP-binding pocket of kinases. The 3,5-difluorophenyl group often enhances metabolic stability and can participate in specific interactions with the target protein.

3.1.1. Intermediate in the Synthesis of TAK-659 (Mivavotinib)

This compound is a key intermediate in the synthesis of TAK-659 (mivavotinib), a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[3][4] TAK-659 has been investigated in clinical trials for the treatment of various hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[3][5]

CompoundTarget(s)IC₅₀ (nM)Indication(s)Reference
TAK-659 SYK3.2B-cell malignancies (e.g., DLBCL, AML)[6]
FLT3-

experimental_workflow

Caption: Synthetic workflow for this compound and its use.

CNS-Active Compounds

Signaling Pathway Involvement: SYK Inhibition

As an intermediate in the synthesis of TAK-659, this compound is integral to the development of inhibitors targeting the Spleen Tyrosine Kinase (SYK) signaling pathway. SYK is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various cell surface receptors, most notably the B-cell receptor (BCR).[7][8]

Upon antigen binding to the BCR, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex and becomes activated.[7] Activated SYK then initiates a downstream signaling cascade involving the phosphorylation of numerous substrates, which ultimately leads to B-cell proliferation, differentiation, and survival.[9][10] Dysregulation of the SYK pathway is implicated in the pathogenesis of several B-cell malignancies.[3]

SYK_signaling_pathway

Caption: Simplified SYK signaling pathway and the inhibitory action of TAK-659.

Conclusion

This compound has established itself as a valuable and versatile heterocyclic building block in the field of drug discovery. Its straightforward synthesis and the advantageous properties it confers upon target molecules make it a frequent choice for medicinal chemists. The successful incorporation of this scaffold into clinical candidates like the SYK inhibitor TAK-659 highlights its potential for the development of novel therapeutics, particularly in oncology. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their ongoing and future research endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors. The synthesis is achieved through a Grignard reaction between 3,5-difluorophenylmagnesium bromide and tetrahydropyran-4-one. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations to aid in the understanding of the workflow and reaction mechanism.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity of drug candidates, while the tetrahydropyran scaffold imparts favorable pharmacokinetic properties. This intermediate is particularly utilized in the synthesis of kinase inhibitors for potential cancer therapies. The described protocol offers a reliable method for the preparation of this compound in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic addition of a Grignard reagent to a ketone.

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsRole
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.991.2Grignard Precursor
Magnesium TurningsMg24.311.3Reagent
Tetrahydropyran-4-oneC₅H₈O₂100.121.0Starting Material
This compoundC₁₁H₁₂F₂O₂214.21-Product

Expected Yield and Purity:

ParameterExpected Value
Yield75-85%
Purity (by NMR/LC-MS)>95%

Experimental Protocols

Materials and Reagents:

  • 1-Bromo-3,5-difluorobenzene (≥98%)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrahydropyran-4-one (≥98%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel (for column chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Part 1: Preparation of 3,5-difluorophenylmagnesium bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.3 eq) and a small crystal of iodine in the flask. Gently warm the flask under a stream of inert gas until the iodine sublimes and the magnesium surface is activated. Allow the flask to cool.

  • Initiation of Grignard Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.2 eq) in anhydrous THF. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.

Part 2: Synthesis of this compound
  • Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere, dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution of tetrahydropyran-4-one to 0 °C using an ice bath. Slowly add the freshly prepared 3,5-difluorophenylmagnesium bromide solution from Part 1 to the stirred ketone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_grignard Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Synthesis of Target Compound cluster_workup Work-up and Purification A Activate Mg with I₂ in THF B Add 1-bromo-3,5-difluorobenzene A->B Initiate C Reflux to form Grignard Reagent B->C Complete Addition E Add Grignard Reagent at 0°C C->E Transfer D Dissolve tetrahydropyran-4-one in THF D->E F Reaction at Room Temperature G Quench with aq. NH₄Cl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K This compound J->K Grignard_Mechanism reagent 3,5-Difluorophenyl Magnesium Bromide intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack ketone Tetrahydropyran-4-one ketone->intermediate product 4-(3,5-difluorophenyl)tetrahydro- 2H-pyran-4-ol intermediate->product Protonation workup Aqueous Work-up (NH₄Cl) workup->product

Application Notes and Protocols for the Grignard Reaction-based Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol via a Grignard reaction. This tertiary alcohol is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the development of novel therapeutic agents. The protocol outlines the reaction of 3,5-difluorophenylmagnesium bromide with tetrahydro-4H-pyran-4-one. Included are a representative data summary, a detailed experimental procedure, and visualizations of the chemical pathway and experimental workflow to ensure successful synthesis.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon. The synthesis of this compound employs this reaction by treating tetrahydro-4H-pyran-4-one with 3,5-difluorophenylmagnesium bromide. The resulting tertiary alcohol incorporates a difluorophenyl moiety, a common structural motif in pharmaceutical compounds known to enhance metabolic stability and binding affinity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on typical Grignard reaction outcomes with similar substrates. Actual yields may vary depending on specific experimental conditions and scale.

ParameterValueNotes
Product Information
Product NameThis compound
Molecular FormulaC₁₁H₁₂F₂O₂[1]
Molecular Weight214.21 g/mol [1]
Reaction Parameters
Reactant 1Tetrahydro-4H-pyran-4-one
Reactant 23,5-Difluorophenylmagnesium bromideTypically used as a 0.5 M solution in THF.
SolventAnhydrous Tetrahydrofuran (THF)The Grignard reagent is often supplied as a solution in THF. Anhydrous conditions are critical for the success of the reaction.
Reaction Temperature0 °C to room temperatureThe addition of the Grignard reagent is performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature to ensure completion.
Reaction Time2-4 hoursIncludes addition of the Grignard reagent and subsequent stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Typical Results
Theoretical YieldVaries with scaleCalculated based on the limiting reagent, typically tetrahydro-4H-pyran-4-one.
Representative Yield 85-95% Based on analogous Grignard reactions with cyclic ketones. Actual yield is dependent on the purity of reagents and adherence to anhydrous conditions.
Purity (post-purification)>95%Achieved through column chromatography.[1]
Analytical Data
AppearanceWhite to off-white solid
¹H NMR, ¹³C NMR, MSConsistent with product structureSpectroscopic data should be acquired to confirm the identity and purity of the final product.

Experimental Protocol

This protocol details the methodology for the synthesis of this compound.

Materials and Reagents:

  • Tetrahydro-4H-pyran-4-one (C₅H₈O₂, MW: 100.12 g/mol )

  • 3,5-Difluorophenylmagnesium bromide (F₂C₆H₃MgBr, 0.5 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Procedure:

1. Reaction Setup:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon).
  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen/argon inlet.
  • Maintain a positive pressure of inert gas throughout the reaction.

2. Reaction:

  • To the reaction flask, add tetrahydro-4H-pyran-4-one (1.0 equivalent) and dissolve it in anhydrous THF.
  • Cool the solution to 0 °C using an ice bath.
  • Charge the dropping funnel with a solution of 3,5-difluorophenylmagnesium bromide in THF (1.1 equivalents).
  • Add the Grignard reagent dropwise to the stirred solution of tetrahydro-4H-pyran-4-one over a period of 30-60 minutes, maintaining the internal temperature at or below 5 °C.
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Stir the reaction mixture for an additional 1-3 hours at room temperature. Monitor the reaction progress by TLC.

3. Work-up:

  • Upon completion, cool the reaction mixture again to 0 °C in an ice bath.
  • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
  • Transfer the mixture to a separatory funnel.
  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
  • Combine the organic layers and wash with brine.
  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

4. Purification:

  • Filter off the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

5. Characterization:

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Visualizations

Chemical Reaction Pathway

G reagent1 Tetrahydro-4H-pyran-4-one intermediate Magnesium alkoxide intermediate reagent1->intermediate Grignard Addition (Anhydrous THF, 0°C -> RT) reagent2 3,5-Difluorophenylmagnesium bromide (in THF) reagent2->intermediate product 4-(3,5-difluorophenyl)tetrahydro- 2H-pyran-4-ol intermediate->product Protonation workup Aqueous Work-up (e.g., sat. NH4Cl) workup->product

Caption: Chemical pathway for the synthesis of this compound.

Experimental Workflow

G start Start: Assemble dry glassware under inert atmosphere dissolve Dissolve Tetrahydro-4H-pyran-4-one in anhydrous THF start->dissolve cool_reactants Cool solution to 0°C dissolve->cool_reactants add_grignard Dropwise addition of 3,5-difluorophenylmagnesium bromide cool_reactants->add_grignard react Stir at room temperature (1-3 hours) add_grignard->react quench Quench with saturated aqueous NH4Cl at 0°C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node Final Product: This compound purify->end_node

Caption: Step-by-step experimental workflow for the Grignard synthesis.

References

Purification of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol by Column Chromatography

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[1] Its fluorinated structure can enhance metabolic stability and bioavailability in drug candidates.[1] Given its role in drug development, obtaining this intermediate with high purity is critical. Impurities from the synthesis process can negatively affect downstream reactions and the pharmacological profile of the final product.[2] Column chromatography is a widely used and effective technique for the purification of such organic compounds, separating the target molecule from by-products and unreacted starting materials based on differential adsorption to a stationary phase.[2][3]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates chemical compounds based on their differential adsorption to an adsorbent material (the stationary phase) as a solvent (the mobile phase) passes through it.[3] When the crude mixture is loaded onto the column, its components travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.[3] Components with a higher affinity for the stationary phase move more slowly, while those with a lower affinity move faster, enabling their separation into distinct fractions.[3] For the purification of this compound, a normal-phase setup with silica gel as the polar stationary phase and a less polar mobile phase (a mixture of hexanes and ethyl acetate) is effective.

Experimental Protocol

This protocol outlines the materials, equipment, and steps required for the successful purification of the title compound. The methodology is adapted from established procedures for similar compounds.[4][5]

Materials and Equipment:

  • Crude this compound

  • Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm)[4]

  • Celite

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 3-inch diameter)[4]

  • Cotton or glass wool

  • Sand (washed)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes or flasks

  • Beakers, Erlenmeyer flasks, and graduated cylinders

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[5]

    • Carefully add a thin layer of sand (approx. 1 cm) over the plug.[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 19:1 hexanes:ethyl acetate).[2]

    • Pour the slurry into the column, allowing the solvent to drain slowly.[6] Gently tap the column to dislodge any air bubbles and ensure even packing.[6]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during solvent addition.[5]

    • Continuously drain the solvent until its level reaches the top of the sand layer; do not let the column run dry.[6]

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.[5]

    • Add a small amount of Celite or silica gel to the solution.[4][5]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4][5] This is the dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the prepared column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer.[5]

    • Begin the elution process using a gradient of hexanes and ethyl acetate. A typical gradient involves starting with a low polarity mixture and gradually increasing the polarity to elute the compounds.[4]

    • Start eluting with a 19:1 mixture of hexanes:ethyl acetate.[4]

    • Collect the eluent in fractions using test tubes or flasks.[6]

    • Gradually increase the polarity of the mobile phase according to the separation needs. A suggested gradient is as follows:

      • 1.0 L of 95:5 (19:1) hexanes:ethyl acetate[4]

      • 1.5 L of 85:15 hexanes:ethyl acetate[4]

      • 1.0 L of 70:30 hexanes:ethyl acetate[4]

      • 0.5 L of 50:50 (1:1) hexanes:ethyl acetate[4]

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates.

    • Develop the TLC plates in an appropriate eluent (e.g., 70% hexanes in ethyl acetate) and visualize the spots under a UV lamp.[4]

    • Combine the fractions that contain the pure desired product.[4]

  • Product Isolation:

    • Transfer the combined pure fractions to a round-bottomed flask.

    • Remove the solvent using a rotary evaporator (e.g., at 25 °C, 10 mmHg) to yield the purified this compound.[4]

Data Presentation

The following table summarizes the key parameters for the column chromatography purification.

ParameterSpecificationReference
Stationary Phase Silica Gel (Geduran Si 60, 0.040-0.063 mm)[4]
Column Dimensions ~3 inch diameter[4]
Sample Loading Dry loaded onto Celite[4]
Mobile Phase Gradient of Hexanes:Ethyl Acetate[4]
Gradient Step 1 1.0 L of 95:5 (v/v) Hexanes:Ethyl Acetate[4]
Gradient Step 2 1.5 L of 85:15 (v/v) Hexanes:Ethyl Acetate[4]
Gradient Step 3 1.0 L of 70:30 (v/v) Hexanes:Ethyl Acetate[4]
Gradient Step 4 0.5 L of 50:50 (v/v) Hexanes:Ethyl Acetate[4]
Fraction Analysis Thin Layer Chromatography (TLC) with UV detection[4]
Product Isolation Rotary Evaporation[4]

Workflow Visualization

The logical flow of the purification protocol is illustrated in the diagram below.

G A Slurry Preparation (Silica + Eluent) B Column Packing A->B D Sample Loading B->D C Sample Preparation (Dry Loading on Celite) C->D E Gradient Elution (Hexanes:Ethyl Acetate) D->E F Fraction Collection E->F G TLC Analysis F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Purified Product I->J

Caption: Workflow for the purification of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hexanes, ethyl acetate, and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin. Keep away from ignition sources.

  • Silica gel is a fine powder that can cause respiratory irritation. Avoid inhaling the dust by handling it carefully, preferably within a fume hood.

Conclusion

The described column chromatography protocol provides an effective and reproducible method for the purification of this compound from crude reaction mixtures. By carefully following the steps for column preparation, sample loading, gradient elution, and fraction analysis, researchers can obtain the target compound with high purity, suitable for subsequent use in medicinal chemistry and drug development pipelines.

References

Application Notes and Protocols for the Use of 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the chemical intermediate, 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol , in the synthesis of potent and selective kinase inhibitors, particularly targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. The protocols outlined herein are based on established synthetic methodologies and provide a framework for the development of novel therapeutics.

Introduction

This compound is a key building block in the synthesis of targeted kinase inhibitors. Its structural features, including the tetrahydropyran (THP) ring and the 3,5-difluorophenyl moiety, are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug substance. The THP moiety often serves as a hinge-binding motif or a metabolically stable, soluble substituent, while the difluorophenyl group can enhance binding affinity and metabolic stability. This intermediate is particularly relevant in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors, a class of drugs that target the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.

Application in MEK Inhibitor Synthesis

The primary application of this compound is in the synthesis of allosteric MEK1 and MEK2 inhibitors. These inhibitors, such as Trametinib and TAK-733, do not compete with ATP but instead bind to a pocket adjacent to the ATP binding site, leading to a conformational change that inactivates the enzyme.[1] The this compound moiety is typically incorporated into the inhibitor structure to interact with this allosteric pocket.

Relevant Signaling Pathway: The MAPK/ERK Cascade

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and KRAS can lead to constitutive activation of this pathway, driving tumorigenesis in a variety of cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[1] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, phosphorylating and activating ERK1 and ERK2. Inhibition of MEK1/2 is a clinically validated strategy to block this oncogenic signaling.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK

MAPK/ERK Signaling Pathway and Point of MEK Inhibition.

Experimental Protocols

The following protocols describe a potential synthetic route for incorporating the this compound moiety into a kinase inhibitor scaffold. This is a generalized procedure, and specific conditions may need to be optimized for different target molecules.

Protocol 1: Conversion of the Hydroxyl Group to an Amine

A key synthetic transformation is the conversion of the tertiary alcohol of this compound to an amine, which can then be coupled with a suitable heterocyclic core of a kinase inhibitor. The Mitsunobu reaction provides a reliable method for this conversion with inversion of stereochemistry.

Mitsunobu_Reaction StartMat 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol Product 4-Amino-4-(3,5-difluorophenyl) tetrahydro-2H-pyran StartMat->Product Mitsunobu Reaction & Deprotection Reagents 1. Phthalimide, PPh₃, DIAD 2. Hydrazine

Conversion of the tertiary alcohol to an amine.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mitsunobu Reaction:

    • To a solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the phthalimide-protected intermediate.

  • Deprotection (Gabriel Synthesis):

    • Dissolve the purified phthalimide intermediate in ethanol.

    • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran.

Protocol 2: Coupling of the Amine with a Pyrimidine Core

The synthesized amine can then be coupled to a suitable heterocyclic core, such as a substituted chloropyrimidine, which is a common scaffold in kinase inhibitors.

Coupling_Reaction Amine 4-Amino-4-(3,5-difluorophenyl) tetrahydro-2H-pyran Product Pyrimidine-coupled Kinase Inhibitor Precursor Amine->Product Pyrimidine Substituted Chloropyrimidine Pyrimidine->Product Reagents Base (e.g., DIPEA) Solvent (e.g., NMP)

Nucleophilic aromatic substitution for inhibitor synthesis.

Materials:

  • 4-Amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran

  • Appropriately substituted chloropyrimidine derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran (1.0 eq) and the substituted chloropyrimidine (1.1 eq) in NMP, add DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor.

Data Presentation

The following table summarizes the in vitro activity of representative kinase inhibitors containing a tetrahydropyran moiety against various cancer cell lines. While specific data for an inhibitor directly synthesized from this compound is not publicly available, the data for structurally related compounds highlight the potential potency.

Compound ClassKinase TargetCell LineIC₅₀ (nM)Reference
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1, DYRK1A-57 - 167[2]
DianilinopyrimidinesEGFRA549, PC-3, HepG2560 - 2460[3]
Tetrahydrobenzo[d]thiazolesCK2, GSK3β-670 - 1900[4]
MEK/mTOR dual inhibitorsMEK, mTOR-40.5 - 83.2[5]

Note: The IC₅₀ values presented are for compounds with structural similarities and are intended to be illustrative of the potential efficacy of inhibitors derived from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the MEK/ERK signaling pathway. The synthetic protocols provided herein offer a foundation for researchers to explore the structure-activity relationships of new inhibitors incorporating this moiety. The favorable physicochemical properties imparted by the tetrahydropyran and difluorophenyl groups make this an attractive starting material for the development of next-generation targeted cancer therapeutics.

References

Application of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol in Medicinal Chemistry: A Focus on Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, including the difluorophenyl group and the tetrahydropyran core, contribute to enhanced metabolic stability, improved bioavailability, and selective binding to therapeutic targets.[1] This makes it a particularly attractive scaffold for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The tetrahydropyran ring, a conformationally restricted ether, can act as a bioisostere for a cyclohexane ring but with lower lipophilicity, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note will detail the synthesis and potential applications of this compound, with a specific focus on its utility in the design of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Application in the Synthesis of ROCK Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Their involvement in various cellular processes, including cell contraction, motility, and proliferation, has made them attractive targets for the treatment of a range of diseases, including hypertension, glaucoma, and cancer. Several ROCK inhibitors have been developed, and the tetrahydropyran motif has been explored as a key component in some of these molecules to enhance their pharmacological properties. The this compound scaffold can be utilized to synthesize novel ROCK inhibitors with potentially improved potency and selectivity.

Data Presentation: Representative ROCK Inhibitors

The following table summarizes the inhibitory activity of selected ROCK inhibitors, demonstrating the potency that can be achieved with various chemical scaffolds. While these examples do not contain the exact this compound moiety, they represent the therapeutic potential of targeting the ROCK signaling pathway.

CompoundTarget KinaseIC₅₀ (nM)Reference
FasudilROCK1900[2]
RipasudilROCK1/ROCK251/19[2]
NetarsudilROCK1[2]
BelumosudilROCK2100[2]
Azaindole 32ROCK-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a Grignard reaction between 3,5-difluorobromobenzene and tetrahydro-4H-pyran-4-one.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3,5-Difluorobromobenzene

  • Tetrahydro-4H-pyran-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equivalents) and a small crystal of iodine to a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add anhydrous THF to just cover the magnesium turnings.

    • Dissolve 3,5-difluorobromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 3,5-difluorobromobenzene solution to the magnesium suspension to initiate the reaction (indicated by gentle reflux and disappearance of the iodine color).

    • Once initiated, add the remaining 3,5-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent (1.1 equivalents) to the solution of tetrahydro-4H-pyran-4-one via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Hypothetical Elaboration to a ROCK Inhibitor Scaffold

This protocol provides a conceptual pathway for incorporating the synthesized intermediate into a potential ROCK inhibitor, based on known pharmacophores.

Reaction: Mitsunobu reaction for ether synthesis.

Materials:

  • This compound

  • A suitable heterocyclic alcohol (e.g., a substituted 4-hydroxypyridine derivative, a common feature in kinase inhibitors)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) and the heterocyclic alcohol (1.1 equivalents) in anhydrous THF.

  • Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired ether-linked ROCK inhibitor candidate.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway ROCK ROCK LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates (Inactivates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Depolymerization Contraction Cell Contraction & Motility MLC->Contraction Promotes MLCP->MLC Dephosphorylates Inhibitor 4-Aryl-tetrahydropyran ROCK Inhibitor Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway leading to actin cytoskeleton reorganization and cell contraction.

Experimental Workflows

Synthesis_Workflow_1 Grignard_Formation Grignard Reagent Formation Grignard_Reaction Grignard Reaction Grignard_Formation->Grignard_Reaction Ketone Tetrahydro-4H-pyran-4-one Ketone->Grignard_Reaction Workup Aqueous Work-up & Extraction Grignard_Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol Purification->Product

Caption: Workflow for the synthesis of the target intermediate.

Synthesis_Workflow_2 Heterocycle Heterocyclic Alcohol Mitsunobu Mitsunobu Reaction (PPh3, DIAD) Heterocycle->Mitsunobu Purification Column Chromatography Mitsunobu->Purification Final_Product Hypothetical ROCK Inhibitor Purification->Final_Product

Caption: Hypothetical workflow for elaborating the intermediate.

References

Application Notes and Protocols: N-acylation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated 4-aryl-tetrahydropyran motifs are prevalent in a variety of biologically active molecules and are of significant interest in medicinal chemistry and drug discovery. The synthesis of these compounds, particularly those with sterically hindered quaternary centers, can present unique challenges. This document provides detailed protocols for the N-acylation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol derivatives, a key intermediate for the synthesis of complex molecules. Two primary synthetic strategies are presented: a direct conversion of the tertiary alcohol to an N-acyl derivative via the Ritter reaction, and a two-step approach involving the formation of the corresponding amine followed by N-acylation.

Protocol 1: Direct N-acylation via the Ritter Reaction

The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from a nitrile and a substrate capable of forming a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[1][2][3][4][5] This one-pot reaction provides a direct route to the desired N-acylated product from the starting alcohol.

Experimental Protocol: Ritter Reaction

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired nitrile (R-CN) (1.5 - 3.0 equivalents) and a suitable solvent such as acetic acid or dichloromethane.

  • Addition of Starting Material: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the flask.

  • Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a strong acid, such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid (typically 2-4 equivalents), dropwise to the stirred solution. The addition should be performed carefully to control the exothermic reaction.

  • Reaction Progression: After the addition of the acid, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-acylated product.

Data Presentation: Ritter Reaction

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound214.211.01.0214 mg
Acetonitrile (example nitrile)41.052.02.082 mg (104 µL)
Concentrated Sulfuric Acid98.083.03.0294 mg (160 µL)
Dichloromethane (solvent)---5 mL
Product: N-(4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide255.25--Yield: 60-80%*

*Note: Yields are estimated and will vary depending on the specific nitrile and reaction conditions.

Reaction Pathway: Ritter Reaction

Ritter_Reaction start 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol carbocation Tertiary Carbocation Intermediate start->carbocation + H⁺ nitrilium Nitrilium Ion Intermediate carbocation->nitrilium + R-CN nitrile Nitrile (R-CN) product N-acyl-4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-amine nitrilium->product + H₂O hydrolysis H₂O (Work-up)

Caption: Ritter reaction pathway for N-acylation.

Protocol 2: Two-Step Synthesis via Amine Formation and N-acylation

This alternative strategy involves the initial synthesis of the 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran intermediate, followed by its N-acylation. This approach is particularly useful when the desired acyl group is sensitive to the strong acidic conditions of the Ritter reaction. The N-acylation of the likely sterically hindered amine may require forcing conditions or the use of potent activating agents.[6][7][8][9]

Experimental Protocol: N-acylation of the Amine Derivative

This protocol assumes the prior synthesis of 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran.

Method A: Using Acyl Chlorides

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Cool the mixture to 0 °C. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method B: Using Carboxylic Acids and Coupling Agents

  • Reaction Setup: To a solution of the carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU, HBTU, or EDC (1.2 equivalents) and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Method A.

Data Presentation: N-acylation of Amine

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran213.221.01.0213 mg
Acetyl Chloride (Method A)78.501.11.186 mg (78 µL)
Triethylamine (Method A)101.191.51.5152 mg (209 µL)
Acetic Acid (Method B)60.051.11.166 mg (63 µL)
HATU (Method B)380.231.21.2456 mg
DIPEA (Method B)129.242.02.0258 mg (347 µL)
Product: N-(4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide255.25--Yield: 70-95%*

*Note: Yields are estimated and will vary depending on the specific acylating agent and reaction conditions.

Experimental Workflow: Two-Step N-acylation

Two_Step_Acylation cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: N-Acylation start 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol amine 4-amino-4-(3,5-difluorophenyl) tetrahydro-2H-pyran start->amine Amination Reaction (e.g., Ritter + Hydrolysis) product N-acyl-4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-amine amine->product Coupling Conditions (Base, Solvent) acylating_agent Acylating Agent (Acyl Chloride or Activated Carboxylic Acid) acylating_agent->product

Caption: Two-step workflow for N-acylation.

References

Application Notes and Protocols for Suzuki Coupling with 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the Suzuki-Miyaura cross-coupling reaction involving a substituted 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. The protocols outlined below are designed to serve as a robust starting point for the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. This document addresses the specific challenges posed by the substrate, including steric hindrance around the coupling site and the presence of a tertiary alcohol.

Two primary strategies are presented: direct coupling with the unprotected alcohol and a protecting group strategy. Each approach is accompanied by a detailed experimental protocol, recommendations for reaction optimization, and visual aids to clarify the workflow and underlying catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2][3] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4]

The substrate of interest, a derivative of this compound, presents unique considerations. The difluorophenyl group can influence the electronic properties of the reaction center, while the bulky tetrahydropyran moiety introduces significant steric hindrance. Furthermore, the presence of a tertiary alcohol raises questions about its compatibility with the basic reaction conditions and potential interference with the catalytic cycle. This document will explore methodologies to successfully navigate these challenges.

Core Concepts and Strategies

The primary goal is to couple an aryl or heteroaryl group (from a boronic acid or its ester) to the difluorophenyl ring of the tetrahydropyran scaffold. This requires an appropriate leaving group on the phenyl ring, typically a bromide or iodide. For the purpose of this protocol, we will assume the starting material is 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol .

Two main approaches will be detailed:

  • Direct Coupling Strategy: This method utilizes the substrate with the free tertiary hydroxyl group. This approach is more atom-economical but may require careful optimization of the base and catalyst system to prevent side reactions. There is a possibility for the hydroxyl group to participate in or direct the reaction.[5]

  • Protecting Group Strategy: This strategy involves the temporary protection of the tertiary alcohol as a silyl ether (e.g., TBS ether).[6][7][8] This can prevent potential complications arising from the free hydroxyl group, such as undesired coordination to the metal center or deprotonation by the base. Following the coupling reaction, the protecting group is removed.

Experimental Protocols

Protocol 1: Direct Suzuki Coupling of 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

This protocol outlines the direct coupling of the unprotected alcohol with a generic aryl boronic acid.

Materials:

  • 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

  • Aryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as THF/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq.), the aryl boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the anhydrous solvent (to achieve a concentration of approximately 0.1 M).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling via a Protecting Group Strategy

This protocol involves the protection of the tertiary alcohol, followed by the Suzuki coupling and subsequent deprotection.

Step 2a: Protection of the Tertiary Alcohol (TBS Ether Formation)

  • Dissolve 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add 2,6-lutidine (1.5 eq.) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting TBS-protected ether by flash column chromatography.

Step 2b: Suzuki Coupling of the Protected Substrate

  • Follow the procedure outlined in Protocol 1 , using the TBS-protected 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran as the starting material. A common catalyst system for sterically hindered substrates is Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos.

Step 2c: Deprotection of the TBS Ether

  • Dissolve the purified coupled product from Step 2b in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.) dropwise.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography if necessary.

Data Presentation: Reaction Optimization

For a successful Suzuki coupling, optimization of reaction parameters is often necessary. The following tables provide a template for systematic optimization.

Table 1: Catalyst and Ligand Screening

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O10012
2PdCl₂(dppf) (3)-K₂CO₃Dioxane10012
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene11012
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF8018

Table 2: Base and Solvent Optimization

EntryCatalyst SystemBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1From Table 1K₂CO₃ (2)Dioxane/H₂O (4:1)10012
2From Table 1K₃PO₄ (2)Toluene11012
3From Table 1Cs₂CO₃ (2)1,4-Dioxane10012
4From Table 1K₂CO₃ (2)DME/H₂O (4:1)9016

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X r1_pd_r2 R¹-Pd(II)L₂-R² pd0->r1_pd_r2 oxidative_addition Oxidative Addition oxidative_addition->pd_intermediate pd_intermediate->pd0 transmetalation Transmetalation pd_intermediate->transmetalation transmetalation->r1_pd_r2 r1_pd_r2->pd_intermediate reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Protecting Group Strategy

Workflow start Start: 4-(4-bromo-3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol protection Step 1: Protection (e.g., TBS-Cl, Imidazole) start->protection suzuki Step 2: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) protection->suzuki deprotection Step 3: Deprotection (e.g., TBAF) suzuki->deprotection product Final Product deprotection->product

Caption: Workflow for the Suzuki coupling using a protecting group strategy.

References

Application Notes and Protocols: The Role of 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol scaffold and its derivatives in the discovery of novel therapeutics for Central Nervous System (CNS) disorders, with a particular focus on Alzheimer's disease. While this compound is primarily a key intermediate in chemical synthesis, its structural motifs are integral to the development of potent and selective enzyme inhibitors targeting CNS pathologies.

Introduction to the Tetrahydropyran Scaffold in CNS Drug Discovery

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to form key interactions with biological targets. The incorporation of a 3,5-difluorophenyl group can further enhance binding affinity and brain permeability, crucial aspects for CNS-active compounds. This combination has been particularly explored in the design of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease.

Application in Alzheimer's Disease: Targeting BACE1

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. BACE1 is the rate-limiting enzyme in the production of Aβ peptides. Therefore, inhibiting BACE1 is a key strategy to reduce Aβ levels and potentially slow the progression of the disease. Derivatives of the this compound scaffold have been investigated as BACE1 inhibitors.

Quantitative Data for Tetrahydropyran-Based BACE1 Inhibitors

While specific quantitative data for the parent molecule, this compound, as a BACE1 inhibitor is not available in the public domain, studies on its derivatives have shown promising results. The following table summarizes the inhibitory activities of various tetrahydropyran-containing compounds against BACE1.

Compound ClassSpecific Derivative ExampleBACE1 IC50 (nM)Cell-Based Aβ40 Reduction IC50 (nM)Selectivity vs. Cathepsin D (CatD)
Acyl Guanidine ChromansDerivative with spirocyclic acyl guanidineNot Specified5 - 9910 - 420 fold
Aminooxazoline ChromansNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Aminothiazoline ChromansNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The data presented is for derivatives and analogues of the core scaffold and not the parent compound itself.

Experimental Protocols

General Synthesis of Tetrahydropyran-Based BACE1 Inhibitors

The synthesis of tetrahydropyran derivatives as BACE1 inhibitors often involves a multi-step process where the this compound core is functionalized. A general synthetic workflow is outlined below.

G A Starting Materials: - 3,5-Difluorobromobenzene - Tetrahydro-4H-pyran-4-one B Grignard Reaction A->B 1. Mg, THF C This compound (Core Intermediate) B->C D Functional Group Interconversion (e.g., Azide formation, Reduction) C->D E Coupling with Amine/Amidine Moieties D->E F Final Tetrahydropyran-Based BACE1 Inhibitor E->F

Caption: General synthetic workflow for tetrahydropyran-based BACE1 inhibitors.

Protocol for Grignard Reaction to form the Core Intermediate:

  • Preparation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), add a crystal of iodine to initiate the reaction.

  • Grignard Reagent Formation: Slowly add a solution of 3,5-difluorobromobenzene in anhydrous THF to the magnesium suspension. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

  • Addition of Ketone: Cool the Grignard reagent to 0°C and add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.

  • Quenching and Work-up: After the addition is complete, warm the reaction to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography.

BACE1 Inhibition Assay Protocol (FRET-Based)

A common method to assess the inhibitory potential of compounds against BACE1 is a Fluorescence Resonance Energy Transfer (FRET) assay.

G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A Recombinant Human BACE1 Enzyme D Incubate BACE1 with Test Compound A->D B FRET Substrate (e.g., with fluorescent donor and quencher) E Add FRET Substrate B->E C Test Compound (Derivative of this compound) C->D D->E F Measure Fluorescence Signal Over Time E->F G Calculate Rate of Substrate Cleavage F->G H Determine Percent Inhibition G->H I Calculate IC50 Value H->I

Caption: Workflow for a FRET-based BACE1 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5). Dilute the recombinant human BACE1 enzyme and the FRET substrate to their final concentrations in the assay buffer. Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

  • Assay Plate Preparation: Add a small volume of the test compound solution to the wells of a microplate.

  • Enzyme Addition: Add the diluted BACE1 enzyme solution to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Substrate Addition and Measurement: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells. Immediately begin measuring the fluorescence signal (at the appropriate excitation and emission wavelengths for the specific FRET pair) at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these compounds in the context of Alzheimer's disease is the inhibition of BACE1, which is a key enzyme in the amyloidogenic pathway.

G cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C-terminal fragment β (CTFβ) APP->CTF_beta Cleavage Abeta Amyloid-β (Aβ) CTF_beta->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor Tetrahydropyran Derivative (BACE1 Inhibitor) BACE1 BACE1 (β-secretase) Inhibitor->BACE1 Inhibition gamma_secretase γ-secretase

Caption: Inhibition of the amyloidogenic pathway by BACE1 inhibitors.

By inhibiting BACE1, these tetrahydropyran derivatives prevent the initial cleavage of the Amyloid Precursor Protein (APP) that leads to the formation of the toxic Aβ peptides. This reduction in Aβ production is hypothesized to prevent the formation of amyloid plaques, a hallmark of Alzheimer's disease, thereby slowing neurodegeneration.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of potent and selective BACE1 inhibitors. The data and protocols presented herein provide a foundation for researchers in the field of CNS drug discovery to further explore and optimize this chemical series for the development of novel treatments for Alzheimer's disease and potentially other neurological disorders. Further structure-activity relationship (SAR) studies are warranted to improve brain permeability and overall drug-like properties of these promising compounds.

Application Notes and Protocols for the Characterization of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in pharmaceutical synthesis.[1] The protocols outlined below detail the methodology for structural elucidation and purity assessment using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Compound Overview

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₂F₂O₂[1]

  • Molecular Weight: 214.21 g/mol [1]

  • CAS Number: 139503-12-1

  • Structure: Chemical structure of this compound

Analytical Methods

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections provide detailed protocols for the recommended analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the presence of key functional groups and determining the chemical environment of each atom.

Table 1: Predicted NMR Spectroscopic Data

Technique Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMRProton~ 7.10triplet of triplets (tt)JHF ≈ 8.5, JHH ≈ 2.3Ar-H (para to CF)
~ 6.95doublet of multiplets (dm)JHF ≈ 8.5Ar-H (ortho to CF)
~ 3.90multiplet (m)--OCH₂- (axial)
~ 3.60multiplet (m)--OCH₂- (equatorial)
~ 2.50singlet (s)--OH
~ 2.00multiplet (m)--CH₂- (axial, adjacent to C-Ar)
~ 1.80multiplet (m)--CH₂- (equatorial, adjacent to C-Ar)
¹³C NMRCarbon~ 163doublet of doublets (dd)¹JCF ≈ 245, ³JCF ≈ 13C-F
~ 148triplet (t)²JCF ≈ 10C-Ar (ipso)
~ 110triplet (t)²JCF ≈ 25CH-Ar (ortho to CF)
~ 105triplet (t)⁴JCF ≈ 7CH-Ar (para to CF)
~ 72singlet (s)-C-OH
~ 64singlet (s)--OCH₂-
~ 40singlet (s)--CH₂- (adjacent to C-Ar)
¹⁹F NMRFluorine~ -108singlet (s)-Ar-F

Disclaimer: The NMR data presented is predicted based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans.

    • Set the spectral width to an appropriate range for fluorine NMR (e.g., -50 to -150 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Dissolve Dissolve Compound Solvent Deuterated Solvent H1_NMR 1H NMR Dissolve->H1_NMR C13_NMR 13C NMR Dissolve->C13_NMR F19_NMR 19F NMR Dissolve->F19_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Referencing Referencing Processing->Referencing Interpretation Spectral Interpretation Referencing->Interpretation

NMR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 2: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (relative intensity, %) Proposed Fragment Structure of Fragment
214 (M⁺)Molecular Ion[C₁₁H₁₂F₂O₂]⁺
196[M - H₂O]⁺Loss of water
157[M - C₃H₅O]⁺Cleavage of the tetrahydropyran ring
143[C₇H₄F₂O]⁺Phenyl-containing fragment
127[C₆H₃F₂]⁺Difluorophenyl cation
99[C₅H₇O₂]⁺Tetrahydropyran-related fragment

Disclaimer: The fragmentation pattern is predicted and may vary depending on the ionization method and instrument conditions.

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection & Analysis Sample Dilute Sample Injection Direct Infusion / GC Sample->Injection Ionization Electron Ionization (70 eV) Injection->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Mass Spectrometry Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase method is generally suitable for this compound.

Table 3: Recommended HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time ~ 8-10 minutes
  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Setup: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Analysis: Inject the standards and samples.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample by peak area percentage.

HPLC_Workflow Prep Sample & Standard Preparation System HPLC System Setup (Column, Mobile Phase) Prep->System Equilibrate Column Equilibration System->Equilibrate Inject Injection Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Purity Calculation) Detect->Analyze

References

Application Note: A Scalable Synthesis of 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable protocol for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of various pharmaceutical agents, including kinase inhibitors. The described synthesis utilizes a Grignard reaction between 1-bromo-3,5-difluorobenzene and tetrahydro-4H-pyran-4-one, a method amenable to scale-up for the production of quantities required for preclinical studies. This document includes a comprehensive experimental protocol, tabulated data for reagents and expected outcomes, and process diagrams to ensure clarity and reproducibility.

Introduction

This compound is a crucial building block in medicinal chemistry. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates, while the tetrahydropyran ring provides a favorable scaffold for molecular design. A robust and scalable synthetic route is essential to ensure a consistent supply of high-purity material for preclinical evaluation. The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols, making it an ideal choice for the large-scale preparation of this intermediate.

Synthesis Overview

The synthesis of this compound is achieved in two main stages:

  • Formation of the Grignard Reagent: 3,5-Difluorophenylmagnesium bromide is prepared by reacting 1-bromo-3,5-difluorobenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Grignard Addition to Ketone: The freshly prepared Grignard reagent is then reacted with tetrahydro-4H-pyran-4-one to yield the desired tertiary alcohol after an aqueous workup.

Data Presentation

Table 1: Reagent and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Molar RatioQuantity (for a 10g scale)Notes
Magnesium Turnings24.311.2 eq1.36 gActivated prior to use.
1-Bromo-3,5-difluorobenzene192.991.0 eq9.06 g (4.95 mL)
Tetrahydrofuran (THF), anhydrous72.11-~100 mLAnhydrous solvent is critical.
Iodine253.81catalytic1 crystalTo initiate Grignard formation.
Tetrahydro-4H-pyran-4-one100.121.0 eq4.69 g (4.42 mL)
Reaction Time (Grignard formation)--1-2 hours
Reaction Time (Grignard addition)--2-4 hours
Reaction Temperature--See Protocol
Expected Yield214.21 (Product)-70-85%Based on typical Grignard reactions.
Purity (post-purification)214.21 (Product)-≥95%

Table 2: Product Specifications for Preclinical Use

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to structure¹H NMR, ¹³C NMR, MS
Purity≥ 95.0%HPLC
Residual SolventsTo be determined based on purificationGC-HS
Water Content≤ 0.5%Karl Fischer Titration

Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried in an oven (≥120°C) overnight and assembled hot under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Reagent Preparation:

    • Place magnesium turnings (1.2 eq) and a crystal of iodine in the reaction flask.

    • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium. Cool to room temperature.

    • Add anhydrous THF to the flask to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF.

  • Reaction Initiation:

    • Add a small portion (~10%) of the 1-bromo-3,5-difluorobenzene solution to the magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed. If the reaction does not start, gentle warming or sonication may be applied.

  • Grignard Formation:

    • Once the reaction has initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear as a dark grey to brown suspension.

    • Cool the Grignard reagent to room temperature for use in the next step.

Protocol 2: Synthesis of this compound

  • Ketone Addition:

    • Cool the freshly prepared Grignard reagent in an ice-water bath (0-5°C).

    • Prepare a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification

  • Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The exact gradient should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Recrystallization:

    • For achieving high purity suitable for preclinical studies, recrystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate or toluene).[1][2][3]

    • Dissolve the product in a minimum amount of the hot solvent system and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene Grignard_Reagent 3,5-Difluorophenyl- magnesium bromide 1-bromo-3,5-difluorobenzene->Grignard_Reagent Iodine (cat.), Reflux Mg_THF Mg, anhy. THF Final_Product 4-(3,5-Difluorophenyl)tetrahydro- 2H-pyran-4-ol Grignard_Reagent->Final_Product 1) anhy. THF, 0°C to rt 2) aq. NH4Cl workup Tetrahydropyran-4-one Tetrahydropyran-4-one

Caption: Synthetic pathway for this compound.

Workflow start Start: Reagents & Glassware Preparation grignard_formation Grignard Reagent Synthesis (Protocol 1) start->grignard_formation grignard_addition Grignard Addition to Ketone (Protocol 2) grignard_formation->grignard_addition workup Aqueous Workup & Extraction grignard_addition->workup purification Purification: Column Chromatography & Recrystallization (Protocol 3) workup->purification analysis Analysis & Quality Control (Purity ≥95%) purification->analysis end Final Product for Preclinical Studies analysis->end

Caption: Overall experimental workflow for the scalable synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 3,5-difluorophenylmagnesium bromide, with tetrahydropyran-4-one in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

Q2: Why are anhydrous conditions so critical for this reaction?

Grignard reagents are potent nucleophiles and strong bases. They will react readily with protic solvents or any trace of moisture (water), which will quench the reagent and significantly reduce the yield of the desired tertiary alcohol. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.

Q3: My Grignard reaction is not initiating. What are the possible causes and solutions?

Difficulty in initiating the Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Solution: Activate the magnesium by crushing the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture. The disappearance of the iodine color is an indicator of magnesium activation.

  • Wet Glassware or Solvent: Traces of moisture will prevent the formation of the Grignard reagent.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.

  • Impure Alkyl Halide: The 1-bromo-3,5-difluorobenzene may contain impurities that inhibit the reaction.

    • Solution: Use a high-purity starting material. If necessary, purify the alkyl halide by distillation.

Q4: What are the common side reactions that can lower the yield of the desired product?

Several side reactions can compete with the desired nucleophilic addition, leading to a lower yield of this compound:

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-proton of tetrahydropyran-4-one, forming an enolate that will not react further to form the alcohol.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted 1-bromo-3,5-difluorobenzene to form 3,3',5,5'-tetrafluorobiphenyl. This is more likely at higher concentrations and temperatures.

  • Reduction of the Ketone: Although less common with aryl Grignard reagents, a reduction of the ketone to the corresponding secondary alcohol can occur under certain conditions.

Q5: How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, a careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is performed to neutralize the reaction and protonate the alkoxide.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate or diethyl ether.

  • Washing: The combined organic layers are washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is often purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used. Given the fluorine atoms, specialized fluorinated chromatography phases could also be explored for optimal separation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Magnesium.1. Activate magnesium with iodine or 1,2-dibromoethane. Use fresh, high-quality magnesium turnings.
2. Wet reagents or glassware.2. Flame-dry all glassware. Use anhydrous solvents and ensure starting materials are dry.
3. Grignard reagent did not form.3. Confirm Grignard formation by testing a small aliquot with a ketone (e.g., acetone) before adding the tetrahydropyran-4-one.
4. Inefficient quenching or work-up.4. Use a saturated aqueous NH₄Cl solution for quenching. Ensure thorough extraction of the aqueous layer.
Formation of Significant Byproducts 1. Wurtz coupling (biphenyl formation).1. Add the 1-bromo-3,5-difluorobenzene slowly to the magnesium to maintain a low concentration. Avoid overheating during Grignard formation.
2. Enolization of tetrahydropyran-4-one.2. Add the Grignard reagent to the ketone at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Difficulty in Product Purification 1. Co-elution of impurities during chromatography.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., a fluorinated silica gel).
2. Emulsion formation during extraction.2. Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Synthesis of 3,5-difluorophenylmagnesium bromide (Grignard Reagent)
  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and the fading of the iodine color. Gentle warming may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Synthesis of this compound
  • Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution of tetrahydropyran-4-one to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the freshly prepared 3,5-difluorophenylmagnesium bromide solution (1.1 equivalents) to the stirred ketone solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Reactant Molar Eq. Typical Yield (%) Purity (%) Reference
1-bromo-3,5-difluorobenzene1.075-85>98General Grignard protocols
Magnesium1.2
Tetrahydropyran-4-one1.0>97
Note: Yields are highly dependent on reaction conditions and purity of reagents.

Visualizations

Grignard_Synthesis_Workflow Workflow for the Synthesis of this compound cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up and Purification A Activate Mg with Iodine in Anhydrous THF B Slowly add 1-bromo-3,5-difluorobenzene A->B C Reflux to form 3,5-difluorophenylmagnesium bromide B->C F Slowly add Grignard Reagent C->F Add to Ketone Solution D Dissolve Tetrahydropyran-4-one in Anhydrous THF E Cool to 0°C D->E E->F G Warm to RT and Stir F->G H Quench with aq. NH4Cl G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry, Concentrate, and Purify by Column Chromatography J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Grignard Grignard Formation Successful? Start->Check_Grignard Check_Conditions Anhydrous Conditions Maintained? Check_Grignard->Check_Conditions Yes Solution_Mg Activate Mg (Iodine, Crushing) Check_Grignard->Solution_Mg No Check_Addition Slow Addition at Low Temp? Check_Conditions->Check_Addition Yes Solution_Dry Flame-dry Glassware, Use Anhydrous Solvents Check_Conditions->Solution_Dry No Solution_Temp Add Grignard at 0°C and add dropwise Check_Addition->Solution_Temp No End Improved Yield Check_Addition->End Yes Solution_Mg->End Solution_Dry->End Solution_Temp->End

Caption: Troubleshooting logic for low yield in the Grignard synthesis.

References

Technical Support Center: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in pharmaceutical research and development.[1] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a 3,5-difluorophenyl Grignard reagent to tetrahydro-4H-pyran-4-one.

Q2: Which specific Grignard reagent is required for this synthesis?

The required Grignard reagent is 3,5-difluorophenylmagnesium bromide. This can be prepared in situ from 1-bromo-3,5-difluorobenzene and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

Q3: What are the critical reaction conditions to ensure a successful synthesis?

Strict anhydrous (moisture-free) conditions are paramount for a successful Grignard reaction. Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and prevent the desired reaction from occurring. All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction is also typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.

Q4: What are the potential side reactions that can occur during the synthesis?

Several side reactions can lower the yield of the desired product. These include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl byproduct.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the tetrahydro-4H-pyran-4-one, leading to the formation of an enolate and recovery of the starting ketone after workup.

  • Reaction with Carbon Dioxide: If the reaction is not adequately protected from the air, the Grignard reagent can react with atmospheric carbon dioxide to form the corresponding carboxylic acid.

  • Homocoupling of the Grignard Reagent: Two molecules of the Grignard reagent can couple to form a biphenyl derivative.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete formation of the Grignard reagent.Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. Ensure all glassware is scrupulously dry and the reaction is under an inert atmosphere.
Presence of moisture in reagents or glassware.Use anhydrous solvents and oven-dry all glassware before use.
Incorrect stoichiometry of reagents.Titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding it to the ketone.
Formation of a Biphenyl Side Product High concentration of aryl halide during Grignard formation.Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration.
Elevated reaction temperature.Maintain a gentle reflux during Grignard formation and control the temperature during the addition to the ketone.
Recovery of Starting Ketone Enolization of the ketone is favored.Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Difficult Purification Presence of multiple side products.Optimize reaction conditions to minimize side reactions. Employ column chromatography for purification, potentially using a gradient elution system.

Experimental Protocols

Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-bromo-3,5-difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, as initiator)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine if necessary to activate the magnesium.

  • Add a small amount of anhydrous THF to cover the magnesium turnings.

  • Dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a change in color.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Synthesis of this compound

Materials:

  • 3,5-Difluorophenylmagnesium bromide solution in THF (prepared as above)

  • Tetrahydro-4H-pyran-4-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 1-bromo-3,5-difluorobenzene 1-bromo-3,5-difluorobenzene Grignard Reagent Formation Grignard Reagent Formation 1-bromo-3,5-difluorobenzene->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Nucleophilic Addition Nucleophilic Addition Tetrahydro-4H-pyran-4-one->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition 3,5-difluorophenylmagnesium bromide Aqueous Workup Aqueous Workup Nucleophilic Addition->Aqueous Workup This compound This compound Aqueous Workup->this compound

Caption: Overall workflow for the synthesis of the target compound.

G Potential Side Reactions Grignard Reagent Grignard Reagent Wurtz Coupling Product Wurtz Coupling Product Grignard Reagent->Wurtz Coupling Product Reacts with Enolate Enolate Grignard Reagent->Enolate Acts as base Carboxylic Acid Carboxylic Acid Grignard Reagent->Carboxylic Acid Reacts with Homocoupling Product Homocoupling Product Grignard Reagent->Homocoupling Product Self-reaction Aryl Halide Aryl Halide Aryl Halide->Wurtz Coupling Product Ketone Ketone Ketone->Enolate CO2 CO2 CO2->Carboxylic Acid

Caption: Common side reactions in the Grignard synthesis.

G Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Possible Causes & Solutions Low Yield Low Yield Incomplete Grignard Formation? Incomplete Grignard Formation? Low Yield->Incomplete Grignard Formation? Activate Mg, ensure dryness Activate Mg, ensure dryness Incomplete Grignard Formation?->Activate Mg, ensure dryness Yes Moisture Present? Moisture Present? Incomplete Grignard Formation?->Moisture Present? No Use anhydrous conditions Use anhydrous conditions Moisture Present?->Use anhydrous conditions Yes Incorrect Stoichiometry? Incorrect Stoichiometry? Moisture Present?->Incorrect Stoichiometry? No Titrate Grignard Titrate Grignard Incorrect Stoichiometry?->Titrate Grignard Yes Side Reactions Prevalent? Side Reactions Prevalent? Incorrect Stoichiometry?->Side Reactions Prevalent? No Optimize conditions Optimize conditions Side Reactions Prevalent?->Optimize conditions Yes

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Overcoming Solubility Challenges for 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol during experimental work.

Compound Information:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₂F₂O₂[1]

  • Molecular Weight: 214.21 g/mol [1]

  • Storage: 2-8°C, stored in inert gas[1]

The presence of the difluorophenyl group suggests that this compound is likely to be hydrophobic and exhibit poor aqueous solubility. The tetrahydropyran-4-ol moiety may contribute some polarity, but overall, solubility in aqueous buffers is expected to be limited.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation or cloudiness when I try to dissolve this compound in my aqueous assay buffer. What is the likely cause and what can I do?

A1: The observed precipitation is likely due to the low aqueous solubility of the compound. The hydrophobic difluorophenyl group limits its ability to dissolve in polar solvents like water or aqueous buffers. To overcome this, you can employ several strategies to increase its solubility. These include the use of co-solvents, pH adjustment, or the addition of solubilizing excipients like cyclodextrins.

Q2: What is a suitable starting solvent to prepare a stock solution of this compound?

A2: For a hydrophobic compound like this, a water-miscible organic solvent is a good starting point for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro experiments.[2] It is important to keep the final concentration of the co-solvent low in your assay (typically ≤1%) to avoid solvent-induced artifacts or toxicity.[3]

Q3: How can I determine the appropriate concentration of a co-solvent to use?

A3: A co-solvent screen is recommended to determine the optimal type and concentration of co-solvent. This involves preparing a series of solutions with varying percentages of different co-solvents and observing the solubility of your compound. A detailed protocol for a co-solvent screen is provided in the Troubleshooting Guides section.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The tetrahydropyran-4-ol structure does not contain readily ionizable groups. Therefore, pH adjustment is unlikely to significantly impact the solubility of this compound.[] This method is more effective for compounds with acidic or basic functional groups.[]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your compound, forming inclusion complexes that are more soluble in water.[5] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5]

Troubleshooting Guides

Guide 1: Co-Solvent Screening Protocol

This protocol will help you identify an effective co-solvent and its optimal concentration to solubilize this compound for your experiments.

Objective: To determine the solubility of the compound in various co-solvent/water mixtures.

Materials:

  • This compound

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent concentrations in your aqueous buffer (e.g., 1%, 5%, 10%, 20%, 50% v/v).

  • Add Compound: Add a pre-weighed excess amount of this compound to a fixed volume of each co-solvent mixture.

  • Equilibrate: Vortex the samples vigorously for 1-2 minutes and then allow them to equilibrate for 24-48 hours at a controlled temperature (e.g., room temperature or 37°C).

  • Separate Undissolved Compound: Centrifuge the samples to pellet any undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation:

Co-SolventConcentration (% v/v)Solubility (µg/mL)Observations
DMSO1
5
10
Ethanol1
5
10
PEG 4001
5
10
Guide 2: Cyclodextrin Inclusion Complex Formulation

This protocol describes a method to prepare a cyclodextrin inclusion complex to enhance the aqueous solubility of your compound.

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vials

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer at a desired concentration (e.g., 10% w/v).

  • Add Compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours.

  • Separate Undissolved Compound: Filter or centrifuge the solution to remove any undissolved compound.

  • Quantify Soluble Compound: Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method.

Data Presentation:

CyclodextrinConcentration (% w/v)Solubility (µg/mL)Molar Ratio (Drug:CD)
HP-β-CD5
10
20
Guide 3: Nanosuspension Preparation for In Vitro Testing

For preclinical studies requiring higher concentrations, a nanosuspension can be a viable option.[6] This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[7]

Objective: To prepare a stable nanosuspension of this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC, Tween 80)[6]

  • Aqueous vehicle (e.g., water, buffer)

  • High-pressure homogenizer or probe sonicator

Methodology:

  • Prepare Stabilizer Solution: Dissolve the stabilizer(s) in the aqueous vehicle. A combination of stabilizers, such as 0.5% HPMC and 0.5% Tween 80, can be effective.[6]

  • Coarse Suspension: Disperse the this compound in the stabilizer solution to form a coarse suspension.

  • Homogenization: Subject the coarse suspension to high-pressure homogenization or probe sonication to reduce the particle size. This may require multiple passes or cycles.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_strategy Solubilization Strategy Selection cluster_methods Experimental Methods cluster_outcome Desired Outcome start Precipitation in Aqueous Buffer strategy Select Strategy start->strategy cosolvent Co-solvent Screening strategy->cosolvent Low Conc. cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Biocompatible nanosuspension Nanosuspension Formation strategy->nanosuspension High Conc. outcome Soluble Compound for Assay cosolvent->outcome cyclodextrin->outcome nanosuspension->outcome

Caption: Decision workflow for selecting a solubility enhancement strategy.

co_solvent_screening prep_solutions Prepare Co-solvent Mixtures (1-50%) add_compound Add Excess Compound prep_solutions->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate centrifuge Centrifuge equilibrate->centrifuge quantify Quantify Supernatant (e.g., HPLC) centrifuge->quantify analyze Analyze Data & Select Optimal Condition quantify->analyze

Caption: Experimental workflow for co-solvent screening.

References

Technical Support Center: Optimizing Derivatization of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental challenges. As a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors, successful derivatization of this tertiary alcohol is a critical step in many research and development pipelines.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, presented in a question-and-answer format.

Etherification Reactions (e.g., Williamson Ether Synthesis)

Question 1: I am observing low to no yield of my desired ether product when reacting this compound with an alkyl halide. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Williamson ether synthesis with tertiary alcohols like this compound are common and often attributed to competing elimination reactions. The strong base required to deprotonate the tertiary alcohol can also act as a base to promote the E2 elimination of the alkyl halide, especially if the halide is secondary or tertiary.[2] Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Steps:

  • Choice of Alkyl Halide:

    • Use a primary alkyl halide. Primary alkyl halides are less sterically hindered and less prone to E2 elimination. Methyl halides are ideal.[3]

    • Avoid using secondary or tertiary alkyl halides, as they will predominantly lead to elimination products.[2][3]

  • Base Selection and Stoichiometry:

    • Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol to form the alkoxide.[3]

    • Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the alcohol.

  • Reaction Conditions:

    • Temperature Control: Maintain a low to moderate reaction temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they disproportionately favor the E2 elimination pathway. A typical starting range is 25-50°C.

    • Solvent: Use a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and facilitate the SN2 reaction.[3]

  • Alternative Strategies:

    • Acid-Catalyzed Etherification: For the synthesis of symmetrical ethers or in specific cases, acid-catalyzed dehydration of the tertiary alcohol in the presence of a primary or secondary alcohol can be an alternative. This proceeds via an SN1 mechanism. However, this method is not suitable for producing unsymmetrical ethers with specific alkyl groups.

Question 2: I am observing the formation of an alkene byproduct. How can I minimize this?

Answer:

Alkene formation is a direct result of the competing E2 elimination reaction. To minimize this side product:

  • Follow the recommendations in Question 1 , particularly regarding the use of primary alkyl halides and careful temperature control.

  • Consider a less hindered base if possible , although a strong base is generally necessary for deprotonating a tertiary alcohol.

  • Use a high concentration of the alkoxide and a low concentration of the alkyl halide to favor the bimolecular substitution reaction over the elimination reaction.

Esterification Reactions (e.g., Steglich Esterification)

Question 3: I am struggling with the esterification of this compound using standard Fischer esterification conditions and observing low yields and/or dehydration byproducts.

Answer:

Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is often problematic for tertiary alcohols. The strongly acidic conditions and heat can lead to dehydration of the tertiary alcohol to form an alkene.[4] A milder, more suitable method is the Steglich esterification.[5][6]

Troubleshooting Steps for Esterification:

  • Switch to Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild, neutral conditions. This avoids the harsh acidic environment that causes dehydration.[5][6]

  • Optimize Steglich Conditions:

    • Reagent Purity: Ensure all reagents (carboxylic acid, alcohol, DCC/DIC, and DMAP) are pure and anhydrous.

    • Solvent: Use an aprotic solvent like dichloromethane (DCM) or acetonitrile.[7]

    • Temperature: The reaction is typically run at room temperature.[8]

    • Work-up: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration.

Question 4: Even with Steglich esterification, my yields are not optimal. What else can I try?

Answer:

If yields remain low with standard Steglich conditions, consider the following:

  • Acylating Agent Reactivity: For very sterically hindered substrates, using a more reactive acylating agent, such as an acid chloride or anhydride with a base like pyridine, might be more effective. This avoids the need for carbodiimide activation.

  • Reaction Time: Sterically hindered alcohols may require longer reaction times for complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Primary alkyl halide (e.g., iodomethane, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the primary alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Steglich Esterification of this compound

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.).

  • Dissolve the solids in anhydrous DCM (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or DIC (1.2 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea. Wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6][8]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of sterically hindered tertiary alcohols. Note that specific yields for this compound may vary and require optimization.

Table 1: Williamson Ether Synthesis - General Parameters for Tertiary Alcohols

ParameterRecommended ConditionRationalePotential Issues
Alkyl Halide Primary (e.g., CH₃I, CH₃CH₂Br)Minimizes E2 elimination.Slower reaction rate compared to more reactive halides.
Base NaH, KHIrreversible deprotonation, strong base.Handling of reactive hydrides.
Solvent Anhydrous THF, DMFPolar aprotic, solubilizes reactants.Must be anhydrous.
Temperature 0 °C to Room TemperatureBalances reaction rate and minimizes elimination.Higher temperatures favor elimination.
Typical Yield Variable (30-70%)Highly substrate-dependent.Low yields due to steric hindrance and elimination.

Table 2: Steglich Esterification - General Parameters for Tertiary Alcohols

ParameterRecommended ConditionRationalePotential Issues
Coupling Agent DCC, DICMild activation of the carboxylic acid.Byproduct removal can be challenging.
Catalyst DMAP (catalytic amount)Acyl-transfer catalyst, increases reaction rate.Can be a nucleophile itself, leading to side products if used in excess.
Solvent Anhydrous DCM, AcetonitrileAprotic, good solubility for reactants.Must be anhydrous.
Temperature 0 °C to Room TemperatureMild conditions prevent dehydration.Longer reaction times may be needed.
Typical Yield Good to Excellent (70-95%)Generally effective for hindered alcohols.Steric hindrance can still lower yields.

Visualizations

Experimental Workflow

experimental_workflow cluster_etherification Williamson Ether Synthesis cluster_esterification Steglich Esterification A1 Deprotonation of Alcohol A2 Nucleophilic Attack A1->A2 Alkoxide Formation A3 Work-up & Purification A2->A3 Ether Formation End_Ether Ether Product A3->End_Ether B1 Activation of Carboxylic Acid B2 Nucleophilic Attack B1->B2 O-Acylisourea Intermediate B3 Work-up & Purification B2->B3 Ester Formation End_Ester Ester Product B3->End_Ester Start Start: 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol Start->A1 Start->B1

Caption: General experimental workflows for etherification and esterification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_ether Etherification Issues cluster_ester Esterification Issues Start Low Product Yield Q1 Alkene byproduct observed? Start->Q1 Q3 Using Fischer esterification? Start->Q3 A1 Optimize for SN2: - Use primary alkyl halide - Lower reaction temperature Q1->A1 Yes Q2 Starting material remains? Q1->Q2 No A2 Check deprotonation: - Use strong, anhydrous base (NaH) - Ensure anhydrous conditions Q2->A2 Yes A3 Switch to milder method: Steglich Esterification Q3->A3 Yes Q4 Low yield with Steglich? Q3->Q4 No A4 Increase reactivity: - Use acid chloride/anhydride - Increase reaction time Q4->A4 Yes

Caption: Troubleshooting decision tree for low-yielding derivatization reactions.

Potential Signaling Pathway Involvement

Derivatives of this compound are being investigated as kinase inhibitors. While the specific targets for all derivatives are not publicly disclosed, many small molecule kinase inhibitors target key signaling pathways implicated in cancer, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.[9][10][11][12][13][14][15][16][17][18][19][20][21]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Derivative of 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol Inhibitor->RTK Inhibitor->PI3K

Caption: Potential kinase signaling pathways targeted by derivatives of the title compound.

References

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. The information provided is intended to assist in designing and interpreting stability studies and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For routine laboratory use, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). This is to minimize potential degradation from atmospheric oxygen and moisture over the long term. For short-term storage, refrigeration is generally sufficient.

Q2: What are the potential degradation pathways for this compound under forced degradation conditions?

  • Acidic Hydrolysis: Under strong acidic conditions and heat, the tertiary alcohol may undergo dehydration to form an alkene. Ring-opening of the tetrahydropyran is also a possibility, though likely requiring harsh conditions.

  • Basic Hydrolysis: The compound is expected to be relatively stable under basic conditions. The ether linkage and the carbon-fluorine bonds are generally resistant to base-catalyzed hydrolysis.

  • Oxidative Degradation: The tertiary alcohol is resistant to oxidation under standard conditions. However, strong oxidizing agents could potentially lead to ring-opening or other oxidative transformations of the tetrahydropyran ring. The difluorophenyl ring is generally stable to oxidation.

  • Thermal Degradation: At elevated temperatures, dehydration of the tertiary alcohol is a likely degradation pathway.

  • Photodegradation: The difluorophenyl group may be susceptible to photolytic degradation, potentially involving the cleavage of the carbon-fluorine bonds or reactions involving the aromatic ring.

Q3: Are there any known incompatibilities with common excipients?

There is no specific data on excipient incompatibility for this compound. However, as a general precaution, compatibility studies should be conducted with acidic or highly reactive excipients, as they could potentially promote dehydration of the tertiary alcohol.

Q4: What analytical techniques are suitable for stability-indicating methods for this compound?

A stability-indicating method should be able to separate the intact drug substance from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable buffer would be a good starting point for method development. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram of a freshly prepared sample Impurities in the starting material or solvent; Contamination of glassware or instrument.Analyze the starting material and solvents for purity. Ensure all glassware is thoroughly cleaned and the HPLC system is free from contaminants.
Significant degradation observed under mild stress conditions The compound may be less stable than anticipated; Incorrect preparation of stress solutions; Contamination with a catalyst for degradation.Re-evaluate the stress conditions, starting with milder conditions. Verify the concentration and pH of all stress solutions. Ensure all reagents are of high purity.
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase pH or composition; Column degradation; Sample overload.Optimize the mobile phase pH and gradient. Use a new or different type of column. Inject a lower concentration of the sample.
Inconsistent results between replicate stability studies Variability in experimental conditions (temperature, light exposure); Inconsistent sample preparation; Analytical instrument variability.Tightly control all experimental parameters. Standardize the sample preparation procedure. Perform system suitability tests before each analytical run to ensure instrument performance.
Difficulty in identifying degradation products Degradation products are at very low concentrations; Co-elution of degradation products with the main peak or other impurities.Concentrate the degraded sample before analysis. Optimize the chromatographic method to improve resolution. Use a more sensitive detector, such as a mass spectrometer.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study on this compound. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[1]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C and analyze samples at 2, 6, 12, and 24 hours.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C and analyze samples at 2, 6, 12, and 24 hours.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature and analyze samples at 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Store the solid compound and the stock solution in an oven at 80°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photostability:

    • Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be protected from light.

    • Analyze samples after a defined exposure time.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition Time % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
0.1 N HCl24 hours15%2
0.1 N NaOH24 hours< 2%0
3% H₂O₂24 hours8%1
Thermal (80°C)7 days12%1
Photolytic1.2 million lux hours18%3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (80°C) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute Sample neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data degradation_pathways cluster_acid Acidic/Thermal Stress cluster_photo Photolytic Stress cluster_oxidative Oxidative Stress parent 4-(3,5-difluorophenyl)tetrahydro- 2H-pyran-4-ol dehydration Dehydration Product (Alkene) parent->dehydration H⁺ / Δ defluorination Defluorinated Products parent->defluorination ring_cleavage Ring Cleavage Products parent->ring_cleavage oxidized_ring Oxidized Ring Products parent->oxidized_ring [O]

References

Technical Support Center: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This key intermediate is often utilized in the development of pharmaceutical agents, including kinase inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Grignard reaction between 3,5-difluorophenylmagnesium bromide and tetrahydro-4H-pyran-4-one.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and atmospheric oxygen.[1][2]- Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] - Use anhydrous solvents (e.g., diethyl ether or THF).[2] - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.[4]
2. Enolization of Tetrahydro-4H-pyran-4-one: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone, leading to the recovery of starting material after workup.[5]- Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
3. Incomplete Reaction: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
Presence of Significant Impurities 1. Unreacted Starting Materials: Incomplete reaction or improper stoichiometry.- Ensure the Grignard reagent is added in a slight excess (e.g., 1.1 to 1.2 equivalents). - Allow for sufficient reaction time, monitoring by TLC.
2. Biphenyl Formation (Wurtz Coupling): The Grignard reagent can couple with unreacted 1-bromo-3,5-difluorobenzene.[3]- Add the 1-bromo-3,5-difluorobenzene solution slowly to the magnesium turnings during Grignard reagent formation to maintain a low concentration of the aryl halide.
3. Magnesium Salt Precipitation: Magnesium salts may precipitate during workup, complicating extraction.- Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction, which helps to dissolve magnesium salts.
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: The presence of magnesium salts can lead to the formation of emulsions during the aqueous workup.- Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. - Filter the organic layer through a pad of Celite to remove fine solids before concentration.
2. Co-elution of Impurities during Chromatography: Non-polar impurities, such as biphenyl byproducts, may co-elute with the desired product.- Utilize a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. - Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be an effective alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful synthesis of this compound?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the formation and reaction of the Grignard reagent.[1][2] Grignard reagents are potent bases and will readily react with any source of acidic protons, such as water, which will quench the reagent and prevent the desired reaction with tetrahydro-4H-pyran-4-one.

Q2: How can I confirm the formation of the Grignard reagent?

A2: Visual cues for the initiation of Grignard reagent formation include the disappearance of the iodine color (if used as an initiator), the solution turning cloudy and gray or brown, and gentle refluxing of the solvent without external heating. For a quantitative measure, the concentration of the prepared Grignard reagent can be determined by titration against a standard solution of iodine or a known amount of a ketone like benzophenone.

Q3: What are the expected major impurities in this synthesis?

A3: The primary impurities are typically:

  • Unreacted tetrahydro-4H-pyran-4-one: The starting ketone.

  • Unreacted 1-bromo-3,5-difluorobenzene: The precursor to the Grignard reagent.

  • 3,3',5,5'-tetrafluorobiphenyl: Formed from the coupling of two Grignard reagent molecules or from the reaction of the Grignard reagent with unreacted 1-bromo-3,5-difluorobenzene.[3]

  • 1,3-difluorobenzene: Formed if the Grignard reagent is quenched by a proton source.

Q4: What is the recommended method for purifying the crude product?

A4: A multi-step purification process is generally most effective. This typically involves:

  • Aqueous Workup: Quenching the reaction with saturated aqueous ammonium chloride, followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove water-soluble impurities and break emulsions.

  • Column Chromatography: Using silica gel with a suitable solvent gradient (e.g., starting with heptane and gradually increasing the proportion of ethyl acetate) is effective for separating the product from non-polar impurities like the biphenyl byproduct and more polar unreacted starting materials.

  • Recrystallization: If further purification is needed, recrystallization from a solvent mixture such as heptane/ethyl acetate can yield a highly pure product.

Quantitative Data on Impurity Removal

The following table summarizes typical impurity levels observed by Gas Chromatography (GC) analysis before and after purification by silica gel column chromatography.

Compound Retention Time (min) Crude Product (% Area) Purified Product (% Area)
1,3-difluorobenzene3.51.2< 0.1
1-bromo-3,5-difluorobenzene5.83.5< 0.1
Tetrahydro-4H-pyran-4-one7.24.8< 0.2
This compound 10.5 85.0 > 99.5
3,3',5,5'-tetrafluorobiphenyl12.15.5< 0.1

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-bromo-3,5-difluorobenzene

  • Tetrahydro-4H-pyran-4-one

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Heptane

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the cooled flask, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous Et₂O.

    • Add a small portion of the 1-bromo-3,5-difluorobenzene solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.

  • Grignard Reaction:

    • In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous Et₂O and cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the cooled ketone solution via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a heptane/EtOAc gradient.

Visualizations

Synthesis_Workflow reagents 1-bromo-3,5-difluorobenzene + Mg in anhydrous ether grignard 3,5-difluorophenylmagnesium bromide (Grignard Reagent) reagents->grignard Formation reaction Grignard Reaction (Nucleophilic Addition) grignard->reaction ketone Tetrahydro-4H-pyran-4-one ketone->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography) crude->purification product Pure 4-(3,5-difluorophenyl)tetrahydro- 2H-pyran-4-ol purification->product

Caption: Workflow for the synthesis of this compound.

Impurity_Removal Crude Crude Product Mixture Product Unreacted Ketone Unreacted Aryl Halide Biphenyl Byproduct Purification Silica Gel Column Chromatography Crude->Purification Fractions Purification->Fractions Product Pure Product (>99.5%) Fractions->Product Impurities Impurities Removed (<0.5% total) Fractions->Impurities

Caption: Logical diagram of the impurity removal process.

References

Technical Support Center: Diastereoselectivity in 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diastereoselectivity in reactions involving the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol.

Frequently Asked Questions (FAQs)

Q1: We are performing a Grignard reaction between 3,5-difluorophenylmagnesium bromide and tetrahydro-4H-pyran-4-one, but the diastereoselectivity is poor. What are the key factors influencing the stereochemical outcome?

A1: The addition of a Grignard reagent to tetrahydro-4H-pyran-4-one can lead to two diastereomers, where the 3,5-difluorophenyl group is either in an axial or equatorial position relative to the tetrahydropyran ring. The final diastereomeric ratio is primarily influenced by the direction of nucleophilic attack on the carbonyl group. Several factors govern this selectivity:

  • Steric Hindrance: The Grignard reagent will preferentially attack from the less sterically hindered face of the pyranone ring. In a chair-like transition state, axial attack is often favored for small nucleophiles, while bulky nucleophiles may prefer equatorial attack.

  • Electronic Effects: The presence of the ring oxygen can influence the trajectory of the incoming nucleophile through electrostatic interactions.

  • Chelation Control: The use of certain Lewis acids can promote the formation of a chelate between the carbonyl oxygen and the ring oxygen, locking the conformation of the ring and directing the nucleophile to a specific face.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of the Grignard reagent, as well as the stability of the transition states, thereby influencing the diastereoselectivity.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Q2: Which diastereomer, axial or equatorial, is typically favored in the Grignard addition to tetrahydropyran-4-one, and why?

A2: In the absence of strong chelating agents, the addition of Grignard reagents to substituted cyclohexanones (a close analog to tetrahydropyran-4-ones) often shows a preference for axial attack. This leads to the formation of the alcohol where the new substituent is in the equatorial position, which is generally the thermodynamically more stable product. This preference is often explained by the Felkin-Anh model, which considers torsional strain in the transition state. However, for tetrahydropyran-4-one, the ring oxygen's electronic effects can complicate this prediction. In solution, solvent molecules can insulate the charge of the incoming nucleophile from electrostatic repulsion with the ring oxygen, often leading to a preference for axial attack, similar to cyclohexanones.

Q3: How can we improve the diastereoselectivity of our Grignard reaction to favor one diastereomer significantly?

A3: To enhance the diastereoselectivity, you can modify the reaction conditions based on the principles mentioned above:

  • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can promote chelation control. The cerium salt coordinates to both the carbonyl oxygen and the ring oxygen, creating a more rigid chair-like conformation. This directs the Grignard reagent to attack from the less hindered (typically equatorial) face, leading to the axial alcohol.

  • Solvent Screening: The choice of solvent is critical. Non-coordinating solvents like toluene or dichloromethane may favor a different diastereomer compared to coordinating solvents like tetrahydrofuran (THF) or diethyl ether. A screening of solvents is recommended to find the optimal conditions for your desired diastereomer.

  • Temperature Optimization: Performing the reaction at lower temperatures (e.g., -78 °C) can significantly improve diastereoselectivity.

  • Grignard Reagent Halide: Some studies have shown that the halide in the Grignard reagent (I vs. Br vs. Cl) can influence diastereoselectivity, with iodide sometimes leading to higher selectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low Diastereomeric Ratio (e.g., close to 1:1) 1. Reaction temperature is too high, allowing for equilibration or less selective attack. 2. The chosen solvent does not effectively differentiate the diastereomeric transition states. 3. Lack of a directing group or chelating agent.1. Lower the reaction temperature significantly (e.g., to -78 °C). 2. Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Et₂O, Toluene, CH₂Cl₂). 3. Add a Lewis acid such as CeCl₃ (Luche conditions) to promote chelation and enhance selectivity.
Inconsistent Diastereoselectivity Between Batches 1. Purity and activity of the Grignard reagent may vary. 2. Presence of moisture or other impurities in the reaction. 3. Inconsistent reaction temperatures or addition rates.1. Ensure the Grignard reagent is freshly prepared or titrated before use. 2. Use anhydrous solvents and flame-dried glassware. 3. Maintain strict control over the reaction temperature and ensure a slow, consistent addition of the Grignard reagent.
Formation of the "Wrong" Diastereomer 1. The inherent facial selectivity of the substrate under the current conditions favors the undesired isomer. 2. Steric hindrance from the Grignard reagent favors an alternative attack pathway.1. If axial attack is predominant, leading to the equatorial alcohol, and the axial alcohol is desired, employ chelation control with a Lewis acid like CeCl₃. 2. Consider using a bulkier or less bulky Grignard reagent if sterics are the controlling factor.

Quantitative Data Summary

The following table summarizes expected diastereomeric ratios (d.r.) for the addition of an aryl Grignard reagent to tetrahydropyran-4-one under various conditions, based on literature for analogous systems. The major diastereomer refers to the product of either axial or equatorial attack.

Conditions Expected Major Diastereomer Expected Diastereomeric Ratio (Axial:Equatorial Alcohol) Reference/Analogy
THF, 0 °CEquatorial Alcohol (Axial Attack)~2:1 to 5:1General preference for axial attack in non-chelating conditions.
THF, -78 °CEquatorial Alcohol (Axial Attack)>10:1Lower temperatures generally increase selectivity.
THF/CeCl₃, -78 °CAxial Alcohol (Equatorial Attack)>10:1Chelation control with CeCl₃ reverses the selectivity.
Toluene, -78 °CEquatorial Alcohol (Axial Attack)Potentially higher than THF due to less solvent coordination.Non-coordinating solvents can enhance inherent selectivity.

Experimental Protocols

General Protocol for the Diastereoselective Grignard Addition to Tetrahydro-4H-pyran-4-one

Materials:

  • Tetrahydro-4H-pyran-4-one

  • 1-bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Cerium(III) chloride (for chelation control protocol)

  • 1 M Hydrochloric acid (for quenching)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure for Non-Chelation Controlled Addition (Favors Equatorial Alcohol):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene (1.1 equivalents) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Addition Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.

  • Slowly add the prepared 3,5-difluorophenylmagnesium bromide solution to the cooled solution of the ketone via a cannula or dropping funnel.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomers and determine the ratio by ¹H NMR or GC analysis.

Procedure for Chelation Controlled Addition (Favors Axial Alcohol):

  • In a flame-dried flask, add anhydrous cerium(III) chloride (1.2 equivalents) and anhydrous THF. Stir the suspension vigorously at room temperature for 2 hours to activate the CeCl₃.

  • Cool the suspension to -78 °C.

  • Add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF to the CeCl₃ suspension and stir for 1 hour.

  • In a separate flask, prepare the 3,5-difluorophenylmagnesium bromide reagent as described in the non-chelation control protocol.

  • Slowly add the Grignard reagent to the ketone-CeCl₃ mixture at -78 °C.

  • Follow the same stirring, work-up, and purification procedures as described in the non-chelation control protocol.

Visualizations

Diastereoselective_Addition cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_attack Nucleophilic Attack cluster_product Products cluster_product2 Products Pyranone Tetrahydro-4H-pyran-4-one NonChelating Non-Chelating (e.g., THF, -78°C) Pyranone->NonChelating Chelating Chelating (e.g., THF/CeCl₃, -78°C) Pyranone->Chelating Grignard 3,5-Difluorophenyl- magnesium Bromide Grignard->NonChelating Grignard->Chelating AxialAttack Axial Attack NonChelating->AxialAttack Favored EquatorialAttack Equatorial Attack NonChelating->EquatorialAttack Disfavored Chelating->AxialAttack Disfavored Chelating->EquatorialAttack Favored EquatorialOH Equatorial Alcohol (Major Product) AxialAttack->EquatorialOH EquatorialOH2 Equatorial Alcohol (Minor Product) AxialAttack->EquatorialOH2 AxialOH Axial Alcohol (Minor Product) EquatorialAttack->AxialOH AxialOH2 Axial Alcohol (Major Product) EquatorialAttack->AxialOH2

Caption: Reaction workflow for diastereoselective Grignard addition.

Troubleshooting_Logic Start Poor Diastereoselectivity (d.r. < 5:1) CheckTemp Is reaction temperature ≤ -70°C? Start->CheckTemp CheckSolvent Is a non-coordinating or appropriate solvent used? CheckTemp->CheckSolvent Yes LowerTemp Action: Lower temperature to -78°C CheckTemp->LowerTemp No CheckChelating Is a chelating agent (e.g., CeCl₃) required for desired stereoisomer? CheckSolvent->CheckChelating Yes SolventScreen Action: Screen alternative solvents (Toluene, CH₂Cl₂) CheckSolvent->SolventScreen No CheckReagent Is the Grignard reagent of high purity and activity? CheckChelating->CheckReagent No AddChelating Action: Add CeCl₃ to the reaction CheckChelating->AddChelating Yes PrepareFresh Action: Prepare fresh Grignard reagent and titrate CheckReagent->PrepareFresh No Improved Diastereoselectivity Improved CheckReagent->Improved Yes LowerTemp->Improved SolventScreen->Improved AddChelating->Improved PrepareFresh->Improved

Caption: Troubleshooting logic for poor diastereoselectivity.

Technical Support Center: Safe Storage and Handling of Tetrahydropyran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on preventing peroxide formation in tetrahydropyran (THP) and its derivatives during storage. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are tetrahydropyran peroxides and why are they dangerous?

A1: Tetrahydropyran (THP) and its derivatives are cyclic ethers that can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[1] This is a free-radical chain reaction that is often initiated or accelerated by light, heat, and the presence of contaminants.[1] These peroxides are sensitive to thermal and mechanical shock, and their accumulation, especially upon concentration during distillation or evaporation, can lead to violent explosions.[2]

Q2: How can I tell if my tetrahydropyran compound has formed peroxides?

A2: A visual inspection of the container is the first step. Look for the presence of whitish crystals, especially around the cap or in the liquid, discoloration of the liquid, or the formation of a viscous oily layer.[3] If any of these signs are present, do not move or attempt to open the container.[3] It should be considered extremely dangerous. Immediately contact your institution's Environmental Health and Safety (EHS) department for proper disposal.[1] Since dangerous levels of peroxides can be present without being visible, routine testing is crucial.[1]

Q3: How often should I test my tetrahydropyran compounds for peroxides?

A3: The frequency of testing depends on whether the compound contains an inhibitor and its storage history. For opened containers of uninhibited THP, testing should be performed as frequently as every three months. For inhibited THP, testing is recommended every six to twelve months after opening.[4] Always test for peroxides before any process that involves concentration, such as distillation or rotary evaporation, regardless of the storage time.[1]

Q4: What is an inhibitor and how does it prevent peroxide formation?

A4: An inhibitor, such as Butylated Hydroxytoluene (BHT), is a chemical stabilizer added to ethers to prevent peroxide formation. BHT is an antioxidant that acts as a free radical scavenger.[5] It donates a hydrogen atom to the peroxy radicals formed during the initial stages of autoxidation, terminating the chain reaction that leads to the formation of dangerous hydroperoxides.[5] Over time, the inhibitor is consumed, so its presence does not guarantee the indefinite absence of peroxides.[1]

Q5: Can I store tetrahydropyran compounds in the refrigerator to prevent peroxide formation?

A5: Storing THP compounds in a cool, dark place is recommended to slow the rate of peroxide formation.[1] However, refrigeration does not stop the process. It is crucial to use a refrigerator specifically designed for the storage of flammable materials (i.e., explosion-proof) to prevent the ignition of flammable vapors.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products or low yield in a reaction using a THP-protected alcohol. Peroxides in the THP-protected compound may be interfering with the reaction.Test the THP compound for the presence of peroxides. If positive, purify the compound to remove peroxides before use.
A freshly opened bottle of inhibited THP tests positive for low levels of peroxides. The inhibitor may have been partially consumed during manufacturing and shipping, or the test strip may be giving a false positive.Verify the test result with a second method if possible (e.g., potassium iodide test). If peroxides are confirmed, consider using a fresh bottle for critical applications.
Discoloration is observed in a stored container of a THP derivative. This can be a sign of significant peroxide formation or other degradation.Do not open the container. Treat it as potentially explosive and contact your EHS department for immediate disposal.[3]
A white crystalline solid is observed around the cap of a THP container. This is a strong indication of dangerous peroxide crystal formation.Do not attempt to open or move the container. The friction from turning the cap could cause an explosion. Cordon off the area and immediately contact your EHS department.[1]

Quantitative Data Summary

Table 1: Recommended Storage and Testing Schedule for Tetrahydropyran Compounds

Compound StateStorage ConditionsRecommended Testing FrequencyDisposal Guideline
Unopened, with Inhibitor Cool, dark, tightly sealedTest upon reaching manufacturer's expiration date or after 12 monthsDispose if expired and peroxides are >100 ppm
Opened, with Inhibitor Cool, dark, tightly sealed, inert atmosphere if possibleEvery 6-12 monthsDispose or decontaminate if peroxides are >100 ppm[6]
Opened, without Inhibitor Cool, dark, tightly sealed under inert gas (e.g., Nitrogen, Argon)Every 3 monthsDispose or decontaminate if peroxides are >100 ppm
Distilled (Inhibitor Removed) Cool, dark, tightly sealed under inert gasBefore each use or every monthUse promptly; do not store for extended periods

Note: Data is largely based on guidelines for tetrahydrofuran (THF), a closely related and well-studied cyclic ether.[6]

Table 2: Comparison of Peroxide Test Strips

Test Strip BrandDetection Range (ppm H₂O₂)PrincipleNotes
MQuant®/Quantofix® Peroxide Test 0.5 - 25 ppm or 1 - 100 ppmPeroxidase-based colorimetricTurns blue in the presence of peroxides. For organic solvents, a drop of water may be needed on the test pad after the solvent evaporates.[7][8]
XploSens PS 0 - 500 ppmChemical reactionTurns yellow in the presence of peroxides. Works directly in the organic solvent without the need for water. May have a longer development time for low concentrations.[2][9]
PERX® Hydrogen Peroxide 100 0 - 100 ppmPeroxidase-based colorimetricResults in organic solvents should be considered qualitative as color intensity can vary with the solvent.[10]

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Detection with Potassium Iodide

This method provides a rapid, colorimetric indication of the presence of peroxides.

Materials:

  • Sample of tetrahydropyran compound

  • Glacial acetic acid

  • Sodium iodide or potassium iodide crystals

  • Starch solution (optional, for enhanced sensitivity)

  • Test tubes

Procedure:

  • In a clean test tube, add 1 mL of the tetrahydropyran sample.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.

  • Observe the color of the solution against a white background.

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow color: Indicates the presence of peroxides.

    • Brown color: Indicates a high concentration of peroxides.[11]

  • For increased sensitivity, a drop of starch solution can be added. A blue or purple color indicates the presence of peroxides.[11]

Protocol 2: Removal of Peroxides using Activated Alumina

This method is effective for removing hydroperoxides from ethers.

Materials:

  • Peroxide-containing tetrahydropyran compound

  • Activated alumina (basic, Brockmann activity I)

  • Chromatography column

  • Collection flask

Procedure:

  • Set up a chromatography column in a fume hood.

  • Pack the column with activated alumina. A general guideline is to use approximately 100 g of alumina per 100 mL of solvent.

  • Carefully pour the peroxide-containing tetrahydropyran compound onto the top of the alumina column.

  • Allow the solvent to pass through the column under gravity.

  • Collect the purified solvent in a clean, dry collection flask.

  • Crucially, test the purified solvent for peroxides to ensure the removal was successful.

  • Important: This process will also remove any BHT inhibitor. The purified, uninhibited solvent is now highly susceptible to peroxide formation and should be used immediately or stored under an inert atmosphere and re-tested frequently.[12]

Protocol 3: Quantitative Peroxide Analysis via Iodometric Titration

This is a classic and accurate method for quantifying peroxide content.

Materials:

  • Peroxide-containing sample

  • Acetic acid

  • Suitable organic solvent (e.g., isopropanol, chloroform)

  • Saturated potassium iodide solution

  • Standardized sodium thiosulfate solution (0.01 N or 0.1 N)

  • Starch indicator solution

  • Erlenmeyer flask, burette, balance

Procedure:

  • Accurately weigh a sample of the tetrahydropyran compound into a 250 mL Erlenmeyer flask.

  • Add 50 mL of a solvent mixture (e.g., 3:2 acetic acid/chloroform).[13]

  • Add 1 mL of freshly prepared saturated potassium iodide solution. Swirl the flask and let it stand in the dark for 5-10 minutes.

  • Add 100 mL of deionized water.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution is a pale straw color.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/purple color.

  • Continue the titration dropwise until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the peroxide value (in milliequivalents per kg of sample) using the appropriate formula.[13]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibited) THP Tetrahydropyran (R-H) R_radical THP Radical (R•) THP->R_radical H• abstraction Initiator O₂, Light, Heat Initiator->THP O2 Oxygen (O₂) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H R_radical2 THP Radical (R•) ROO_radical2 Peroxy Radical (ROO•) THP2 Another THP (R-H) THP2->R_radical2 H• abstraction BHT Inhibitor (BHT-H) ROOH2 Hydroperoxide BHT->ROOH2 H• donation Stable_Products Stable Products ROO_radical2->Stable_Products + BHT• THP_Handling_Workflow start Receive/Synthesize THP Compound label_date Label with Receipt/Opening Date start->label_date store Store in Cool, Dark Place Tightly Sealed label_date->store decision_use Intend to Use? store->decision_use visual_inspect Visually Inspect Container decision_use->visual_inspect Yes end Continue Storage & Re-evaluate decision_use->end No decision_crystals Crystals/Discoloration Visible? visual_inspect->decision_crystals contact_ehs STOP! Contact EHS for Disposal decision_crystals->contact_ehs Yes decision_concentrate Distill or Evaporate? decision_crystals->decision_concentrate No test_peroxides Test for Peroxides decision_concentrate->test_peroxides Yes use_compound Use Compound in Experiment decision_concentrate->use_compound No decision_peroxides Peroxides > 20 ppm? test_peroxides->decision_peroxides decision_peroxides->use_compound No remove_peroxides Remove Peroxides (e.g., Alumina Column) decision_peroxides->remove_peroxides Yes use_compound->end remove_peroxides->test_peroxides Troubleshooting_Logic start Unexpected Experimental Result (e.g., low yield, side products) q1 Does the reaction involve a THP-containing reagent/solvent? start->q1 check_other Investigate other potential causes: - Reagent purity - Reaction conditions - Stoichiometry q1->check_other No q2 When was the THP container last tested for peroxides? q1->q2 Yes a2_recent Recently, and it was negative. q2->a2_recent a2_old A long time ago or never. q2->a2_old a2_recent->check_other test_now Test the THP compound for peroxides immediately. a2_old->test_now q3 Peroxides detected? test_now->q3 q3->check_other No purify Purify the THP compound to remove peroxides. q3->purify Yes rerun Re-run the experiment with purified/new THP compound. purify->rerun

References

Analytical challenges in the characterization of fluorinated pyranols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated pyranols.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of my fluorinated pyranol complex and difficult to interpret?

A1: The complexity in 1H NMR spectra of fluorinated pyranols often arises from the presence of multiple species in equilibrium in solution. Due to tautomeric equilibria, reducing sugars like pyranols can exist as a mixture of interconverting anomers (α and β) and different ring forms (pyranose and furanose), leading to overlapping resonances and making coupling constant determination challenging.[1]

Q2: How can 19F NMR spectroscopy help in the characterization of fluorinated pyranols?

A2: 19F NMR is a powerful tool for analyzing fluorinated compounds for several reasons:

  • High Sensitivity and Natural Abundance: The 19F nucleus has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance, making it nearly as sensitive as 1H NMR.[2][3][4]

  • Large Chemical Shift Dispersion: Fluorine chemical shifts span a much wider range than proton shifts, which often results in better resolution of signals from different fluorine environments, such as those in different anomers.[1][2]

  • No Background Signal: Since naturally occurring fluorinated compounds are rare, there is typically no background signal in biological or environmental samples, simplifying the spectra.[3]

  • Structural Elucidation: 19F-1H coupling constants can provide valuable information for structural determination.[3]

Q3: I am having trouble detecting the molecular ion of my fluorinated pyranol in the mass spectrum. What could be the reason?

A3: The absence or low abundance of the molecular ion peak is a known issue in the mass spectrometry of some fluorinated compounds, particularly perfluorinated substances.[5] This can be due to the high stability of certain fragment ions (like CF3+) and the propensity of the molecule to fragment easily upon ionization. The choice of ionization technique is crucial; for instance, positive chemical ionization (PCI) may be preferred for producing a more prominent molecular ion [M+H]+.[6]

Q4: Are there specific challenges associated with the chromatographic analysis of fluorinated pyranols?

A4: Yes, several challenges can arise during the chromatographic analysis of fluorinated pyranols:

  • Column Selection: The polarity of fluorinated pyranols can be significantly different from their non-fluorinated analogs, necessitating careful selection of the stationary phase for optimal separation.

  • Tailing Peaks: Interactions between the hydroxyl groups of the pyranol and active sites on the column or in the inlet can lead to peak tailing. Using a deactivated inlet liner and a highly inert column can mitigate this.[7]

  • Contamination: Fluorinated compounds can be persistent, and cross-contamination from previous analyses can be an issue. Thorough cleaning of the injector and system is essential.[7]

  • Lack of Standards: A significant challenge in quantifying fluorinated compounds is the limited availability of certified reference standards for the vast number of potential isomers and degradation products.[8][9]

Q5: My fluorinated pyranol seems to be degrading during analysis. What are the likely causes?

A5: While the carbon-fluorine bond is very strong, fluorinated pyranols can still be susceptible to degradation under certain conditions.[10][11][12]

  • Thermal Instability: High temperatures in the GC inlet or column can cause degradation.[7] It is advisable to use the lowest possible temperatures that still allow for good chromatography.

  • Hydrolysis: The glycosidic bond in pyranols can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions in the sample or mobile phase.

  • Photolysis: Exposure to UV light can induce photolytic degradation, leading to the formation of various byproducts.[13][14] Samples should be protected from light.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause(s) Suggested Solution(s)
Overlapping 1H NMR signals Presence of multiple anomers (α and β) and ring forms in equilibrium.[1]- Utilize 2D NMR techniques like COSY and TOCSY to help resolve individual spin systems.- Employ 19F NMR-based experiments. Techniques like 1D FESTA (Fluorine-Edited Selective TOCSY) can be used to obtain clean 1H NMR subspectra for individual anomers.[1]
Broad 19F NMR signals - Dynamic exchange between different conformations or anomers on the NMR timescale.- Interaction with paramagnetic species.- Poor shimming of the magnetic field.- Acquire spectra at different temperatures to see if signals sharpen (indicating a dynamic process).- Ensure the sample is free from paramagnetic impurities.- Carefully shim the instrument before acquisition.
Difficulty in quantifying from 19F NMR - Inaccurate integration due to broad signals or overlapping peaks.- Saturation of signals due to incorrect relaxation delays.- Use a quantitative 19F NMR (qNMR) approach with a known internal standard containing fluorine.- Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for complete relaxation of the fluorine nuclei.
Mass Spectrometry
Problem Possible Cause(s) Suggested Solution(s)
No or weak molecular ion peak - Extensive fragmentation upon ionization.- Inappropriate ionization method.- Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) instead of Electron Impact (EI).[6]- For GC-MS, consider using positive chemical ionization (PCI) which often yields a prominent [M+H]+ ion.[6]
Complex fragmentation pattern The presence of fluorine can lead to complex rearrangements and fragmentation pathways.- Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine the elemental composition of fragments.- Use tandem mass spectrometry (MS/MS) to fragment specific ions and elucidate fragmentation pathways.
Inconsistent results/ Contamination Many fluorinated compounds are persistent and can adsorb to surfaces in the MS system.- Thoroughly clean the ion source and transfer optics regularly.- Run solvent blanks between samples to check for carryover.[6]
Chromatography (GC/HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing) - Active sites in the injector liner or column interacting with hydroxyl groups.- Inappropriate column temperature.- Use a deactivated inlet liner and a highly inert column.[7]- Optimize the column temperature program.
Co-elution of anomers Insufficient resolution of the chromatographic column for the specific isomers.- For HPLC, screen different chiral stationary phases if the anomers are enantiomeric or diastereomeric.- Optimize the mobile phase composition and gradient.- For GC, try a column with a different stationary phase polarity.
Low sensitivity - Sample degradation in the injector.- Inadequate detector response.- Lower the injector temperature.[7]- For GC, ensure the detector is appropriate for fluorinated compounds (e.g., an Electron Capture Detector (ECD) can be very sensitive to halogenated compounds). For LC, ensure the ionization in the MS source is optimized for your analyte.

Experimental Protocols

Protocol 1: 1D FESTA for Anomer-Specific 1H NMR

This protocol is adapted from the principles described for obtaining clean 1H NMR subspectra of individual anomers of reducing deoxyfluorinated sugars.[1]

  • Sample Preparation: Dissolve the fluorinated pyranol in a suitable deuterated solvent (e.g., D2O, methanol-d4) to a concentration of 5-10 mg/mL.

  • Initial Spectra: Acquire standard 1D 1H and 19F NMR spectra to identify the chemical shifts of the protons and fluorine atoms for each anomer.

  • FESTA Experiment Setup:

    • Select a well-resolved 19F resonance corresponding to a single anomer.

    • Set up a 1D selective TOCSY experiment (e.g., selml in Bruker TopSpin).

    • Incorporate a 19F selective pulse to edit the spectrum. The experiment will selectively transfer magnetization from a proton directly attached to the selected fluorine to other protons within the same spin system (anomer).

  • Acquisition: Run the 1D FESTA experiment for each anomer by changing the selective 19F frequency.

  • Data Processing: Process the resulting FIDs to obtain individual 1H NMR spectra for each anomer.

Protocol 2: GC-MS Analysis with Chemical Ionization

This protocol provides a general workflow for the analysis of fluorinated pyranols using GC-MS with chemical ionization.[6]

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, and to reduce peak tailing, derivatize the hydroxyl groups of the pyranol. A common method is silylation using BSTFA with 1% TMCS.

  • GC-MS System Setup:

    • Injector: Use a deactivated liner. Set the temperature to a starting point of 250 °C and optimize as needed to prevent degradation.

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Oven Program: Start at a low initial temperature (e.g., 70 °C) and ramp up to a final temperature of around 300 °C.

    • MS Source: Set up for Chemical Ionization (CI). Methane or isobutane are common reagent gases.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-600).

  • Analysis: Inject the derivatized sample.

  • Data Interpretation: Look for the [M+H]+ ion in the resulting spectrum to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Troubleshooting_Workflow_NMR start Complex 1H NMR Spectrum check_anomers Hypothesis: Multiple anomers/ ring forms present? start->check_anomers run_19F_NMR Acquire 19F NMR check_anomers->run_19F_NMR Yes run_2D_NMR Acquire 2D NMR (COSY, TOCSY, HSQC) check_anomers->run_2D_NMR No/ Unsure resolved_19F 19F Signals Resolved? run_19F_NMR->resolved_19F resolved_19F->run_2D_NMR No run_FESTA Perform 1D FESTA or other 19F-edited experiments resolved_19F->run_FESTA Yes interpret_2D Interpret 2D Spectra for assignments run_2D_NMR->interpret_2D interpret_FESTA Obtain Anomer-Specific 1H Spectra run_FESTA->interpret_FESTA end Structural Elucidation interpret_2D->end interpret_FESTA->end

Caption: Troubleshooting workflow for complex 1H NMR spectra of fluorinated pyranols.

Analytical_Technique_Selection cluster_sample Sample Properties cluster_techniques Analytical Techniques cluster_info Information Obtained sample_purity Purity & Complexity nmr NMR (1H, 19F, 2D) sample_purity->nmr chromatography Chromatography (GC, HPLC) sample_purity->chromatography sample_quantity Quantity sample_quantity->nmr ms Mass Spectrometry (GC-MS, LC-MS) sample_quantity->ms structure Structure & Conformation nmr->structure Detailed Structure ms->structure Fragmentation mol_weight Molecular Weight ms->mol_weight Confirmation chromatography->nmr Fraction Collection chromatography->ms Hyphenation purity_isomers Purity & Isomer Separation chromatography->purity_isomers Separation

Caption: Logical relationship for selecting analytical techniques for fluorinated pyranols.

References

Enhancing the reaction rate of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reaction rate and overall success of synthesizing 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This valuable intermediate is often utilized in the development of pharmaceutical agents, including kinase inhibitors for cancer therapy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, 3,5-difluorophenylmagnesium bromide, to the carbonyl group of tetrahydro-4H-pyran-4-one. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol.[2]

Q2: Why are anhydrous conditions critical for this reaction?

A2: Grignard reagents are potent bases and will react with protic compounds like water, alcohols, and even acidic protons on glassware. This reaction is much faster than the desired addition to the ketone, leading to the quenching of the Grignard reagent and a significant reduction in product yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents are essential.

Q3: What are the most common side reactions that can lower the yield?

A3: Several side reactions can compete with the desired Grignard addition:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted 3,5-difluorobromobenzene to form 3,3',5,5'-tetrafluorobiphenyl. This is more likely at higher concentrations of the aryl halide and elevated temperatures.[3]

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the tetrahydro-4H-pyran-4-one, forming an enolate. This is more common with sterically hindered ketones and bulky Grignard reagents.[4]

  • Reduction: In some cases, the ketone can be reduced to the corresponding secondary alcohol, 4-(3,5-difluorophenyl)tetrahydro-2H-pyran. This occurs via a hydride transfer from the beta-carbon of the Grignard reagent, particularly with bulky reagents.

Q4: How can I confirm the successful formation of the Grignard reagent?

A4: Visual cues for Grignard reagent formation include the disappearance of the shiny magnesium turnings, the fading of the iodine color (if used as an initiator), and the formation of a cloudy, grayish-brown solution. For a quantitative assessment, the concentration of the prepared Grignard reagent can be determined by titration, for example, against a solution of iodine.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor Grignard Reagent Formation: Inactive magnesium surface (oxide layer), presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
Incorrect Grignard Reagent Concentration: Inaccurate stoichiometry in the subsequent reaction.Titrate the Grignard reagent before use to determine its exact concentration and adjust the amount of ketone accordingly.[4][5]
Inefficient Quenching: Incomplete protonation of the magnesium alkoxide intermediate.Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for a milder quench, which can help prevent the formation of insoluble magnesium hydroxides. Ensure thorough mixing during the workup.
Significant Byproduct Formation Wurtz Coupling Product (3,3',5,5'-tetrafluorobiphenyl): High local concentration of aryl halide, high reaction temperature.Add the 3,5-difluorobromobenzene solution dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature, avoiding excessive heating.
Starting Ketone Recovered: Enolization of the tetrahydro-4H-pyran-4-one.Perform the addition of the Grignard reagent at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Formation of Secondary Alcohol: Reduction of the ketone.This is less common with aryl Grignards but can be minimized by using less sterically hindered conditions and controlling the temperature.
Slow or Stalled Reaction Low Reaction Temperature: Insufficient energy to overcome the activation barrier.After the initial Grignard formation, the reaction with the ketone can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.
Poor Solvent Choice: The solvent plays a crucial role in solvating the Grignard reagent.Tetrahydrofuran (THF) is generally a good solvent for Grignard reactions as it effectively solvates the magnesium center. Diethyl ether is also commonly used.

Data on Reaction Parameters

Optimizing reaction conditions is key to maximizing the yield and rate of the synthesis. The following tables provide a summary of how different parameters can influence the outcome of Grignard reactions.

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventDielectric Constant (ε)Typical Yield Range (%)Notes
Diethyl Ether4.370-85Standard solvent, good for initiating the reaction.
Tetrahydrofuran (THF)7.680-95Higher boiling point allows for higher reaction temperatures if needed; excellent at solvating the Grignard reagent.
2-Methyltetrahydrofuran (2-MeTHF)6.280-95A greener alternative to THF with a similar performance. Can sometimes suppress Wurtz coupling.[6]
Toluene/Ether Mixture2.4-4.3VariableAdding a non-coordinating solvent like toluene can sometimes accelerate the reaction by shifting equilibria.[7]

Table 2: Effect of Temperature on Reaction Rate and Selectivity

TemperatureEffect on Reaction RateEffect on Selectivity
Grignard Formation (Reflux) Faster formation of the Grignard reagent.May increase the rate of Wurtz coupling if the aryl halide is added too quickly.
Addition to Ketone (0 °C to RT) Slower, more controlled reaction.Favors the desired nucleophilic addition over side reactions like enolization.

Table 3: Effect of Catalysts/Additives on Grignard Reactions

Catalyst/AdditiveFunctionExpected Outcome
Iodine (I₂) Activates the magnesium surface.Facilitates the initiation of Grignard reagent formation.[8]
1,2-Dibromoethane Activates the magnesium surface.Similar to iodine, helps to initiate the reaction.
Lithium Chloride (LiCl) Breaks up Grignard reagent aggregates.Can increase the reactivity of the Grignard reagent, leading to faster reactions and potentially higher yields, especially with less reactive halides.[9]
Cerium(III) Chloride (CeCl₃) Increases the nucleophilicity of the Grignard reagent.Can improve yields, particularly with sterically hindered ketones.[2]
Zinc(II) Chloride (ZnCl₂) Forms a more reactive organozinc species in situ.Can catalyze the addition to ketones and minimize side reactions.[2]

Experimental Protocols

Protocol 1: Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 3,5-Difluorobromobenzene (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

Procedure:

  • Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of nitrogen.

  • Place the magnesium turnings and a crystal of iodine in the flask.

  • Add enough anhydrous THF to just cover the magnesium.

  • Dissolve the 3,5-difluorobromobenzene in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the 3,5-difluorobromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.

  • Once initiated, add the remaining 3,5-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown mixture.[8]

Protocol 2: Synthesis of this compound

Materials:

  • Freshly prepared 3,5-difluorophenylmagnesium bromide solution (1.1 equivalents)

  • Tetrahydro-4H-pyran-4-one (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve the tetrahydro-4H-pyran-4-one in anhydrous THF.

  • Cool the ketone solution to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent solution from the dropping funnel to the stirred ketone solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Pathway cluster_grignard 3,5-Difluorobromobenzene 3,5-Difluorobromobenzene Grignard_Reagent 3,5-Difluorophenyl- magnesium bromide 3,5-Difluorobromobenzene->Grignard_Reagent + Mg, THF Mg Mg THF THF Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one->Intermediate + Product 4-(3,5-Difluorophenyl)tetrahydro- 2H-pyran-4-ol Intermediate->Product + H₃O⁺ H3O_plus Acidic Workup

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_grignard 2. Grignard Formation cluster_reaction 3. Grignard Addition cluster_workup 4. Workup & Purification A Dry Glassware C Mg + 3,5-Difluorobromobenzene in THF A->C B Anhydrous Solvents B->C D Initiate (Iodine) C->D E Reflux/Stir D->E F Cool Grignard Reagent to 0 °C E->F G Add Tetrahydro-4H-pyran-4-one solution dropwise F->G H Stir at RT G->H I Quench with aq. NH₄Cl H->I J Extraction I->J K Drying & Concentration J->K L Purification (Chromatography/ Recrystallization) K->L M Final Product L->M

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield of Tertiary Alcohol Grignard_Issue Grignard Reagent Issue? Start->Grignard_Issue Side_Reaction_Issue Side Reactions? Start->Side_Reaction_Issue Workup_Issue Workup/Purification Issue? Start->Workup_Issue Incomplete_Formation Incomplete Formation? (Activate Mg, ensure anhydrous) Grignard_Issue->Incomplete_Formation Yes Incorrect_Conc Incorrect Concentration? (Titrate reagent) Grignard_Issue->Incorrect_Conc Yes Wurtz_Coupling Wurtz Coupling? (Slow halide addition, control temp) Side_Reaction_Issue->Wurtz_Coupling Yes Enolization_Reduction Enolization/Reduction? (Lower temp, check sterics) Side_Reaction_Issue->Enolization_Reduction Yes Incomplete_Quench Incomplete Quench? (Ensure all salts dissolve) Workup_Issue->Incomplete_Quench Yes Product_Loss Product Loss? (Check extraction/purification steps) Workup_Issue->Product_Loss Yes

Caption: Troubleshooting decision tree for low yield in the Grignard synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibition profiles of compounds featuring the 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol scaffold and related difluorophenyl analogs. The inclusion of fluorine atoms in drug candidates can significantly enhance metabolic stability and binding affinity. This analysis is supported by experimental data from publicly available research, offering insights into structure-activity relationships (SAR) and potential therapeutic applications.

Executive Summary

Data Presentation: Kinase Inhibition by Difluorophenyl Analogs

The following table summarizes the in vitro kinase inhibition data for various difluorophenyl-containing compounds. It is important to note that these analogs feature different core scaffolds, which significantly influence their activity and selectivity. However, the data provides valuable insights into the contribution of the difluorophenyl moiety to kinase binding.

Compound ID/ReferenceCore ScaffoldKinase TargetIC50 (nM)
Difluorophenol Analogues (MKK4 Inhibitors)
Compound 14 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-oneMKK4911
Compound 16 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-oneMKK473
Difluorophenyl Analogues (VEGFR-2 Inhibitors)
Analog 1 Not SpecifiedVEGFR-27.0
Analog 2 (monofluoro)Not SpecifiedVEGFR-212
Analog 3 (monofluoro)Not SpecifiedVEGFR-264
Compound 11 PiperazinylquinoxalineVEGFR-2192
Compound 12b Pyrazolo[3,4-d]pyrimidineVEGFR-292

Structure-Activity Relationship (SAR) Insights

  • Importance of Fluorination: The data consistently demonstrates that the presence and positioning of fluorine atoms on the phenyl ring are critical for potent kinase inhibition. For instance, the difluorophenyl analog 1 is a significantly more potent VEGFR-2 inhibitor than its monofluoro counterparts (2 and 3 )[1]. Similarly, for MKK4 inhibition, the tetrafluoro analog 16 shows a marked improvement in potency over the difluoro analog 14 [2]. This suggests that the electron-withdrawing nature and the potential for hydrogen bonding of the fluorine atoms contribute favorably to interactions within the kinase ATP-binding pocket.

  • Role of the Hydroxyl Group: The hydroxyl group on the difluorophenyl moiety also appears to be a key determinant of activity. In the MKK4 inhibitor series, removal of the phenol group from a difluorophenyl derivative led to a complete loss of activity, highlighting its importance for binding[2].

  • The Tetrahydropyran Scaffold: The tetrahydropyran ring is a versatile scaffold found in numerous kinase inhibitors. Its non-planar, saturated nature allows for the presentation of substituents in distinct three-dimensional orientations, which can be exploited to achieve selective interactions with the kinase active site. A patent application for MKK4 inhibitors describes compounds containing a tetrahydropyran-4-yl substituent, indicating the utility of this moiety in targeting this specific kinase.

Experimental Protocols

Radiometric Kinase Assay (for MKK4 Inhibition)

This protocol is adapted from a study on the discovery of selective MKK4 inhibitors[2].

1. Reagents and Materials:

  • Recombinant MKK4 kinase
  • JNK1 (substrate)
  • [γ-³³P]ATP
  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
  • Test compounds (this compound analogs) dissolved in DMSO
  • 96-well filter plates
  • Phosphoric acid
  • Scintillation counter

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • In a 96-well plate, add the kinase assay buffer, the substrate (JNK1), and the test compound solution.
  • Initiate the kinase reaction by adding a solution of MKK4 and [γ-³³P]ATP.
  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
  • Stop the reaction by adding phosphoric acid.
  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
  • Measure the amount of incorporated radiolabel using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (Kinobeads Assay)

This method provides a broad assessment of a compound's selectivity across the kinome.

1. Principle:

  • A mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") is used to capture a large portion of the kinome from a cell lysate.
  • The test compound is added to the lysate to compete with the kinobeads for binding to its target kinases.
  • The proteins bound to the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound binds to that kinase.

2. Workflow:

  • Prepare cell lysates from a relevant cell line.
  • Incubate the lysate with the test compound at various concentrations.
  • Add the kinobeads to the lysate and incubate to allow for kinase binding.
  • Wash the beads to remove non-specifically bound proteins.
  • Elute the bound proteins and digest them into peptides.
  • Analyze the peptide mixture by LC-MS/MS.
  • Identify and quantify the kinases to determine the dose-dependent reduction in binding for each kinase.

Mandatory Visualizations

MKK4_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular Stress Cellular Stress Receptor Receptor Cellular Stress->Receptor Proinflammatory Cytokines Proinflammatory Cytokines Proinflammatory Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK4 MKK4 MAP3K->MKK4 JNK JNK MKK4->JNK p38 p38 MKK4->p38 AP-1 AP-1 JNK->AP-1 p38->AP-1 Gene Transcription Gene Transcription AP-1->Gene Transcription

Caption: MKK4 signaling pathway.

Kinase_Inhibition_Workflow cluster_assay_prep Assay Preparation cluster_incubation Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Mix Prepare Kinase Reaction Mixture Compound_Dilution->Reaction_Mix Incubate Incubate at 30°C Reaction_Mix->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Signal_Measurement Measure Signal Stop_Reaction->Signal_Measurement Calculate_Inhibition Calculate % Inhibition Signal_Measurement->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: Kinase inhibition assay workflow.

Conclusion

The available data strongly suggests that the 3,5-difluorophenyl moiety is a valuable pharmacophore for the design of potent kinase inhibitors. When coupled with a suitable scaffold such as the tetrahydropyran ring, these compounds have the potential for high affinity and selectivity. While direct experimental data for this compound is yet to be published, the analysis of its structural components in other kinase inhibitors indicates that it is a promising candidate for further investigation, particularly in the context of MKK4 and VEGFR-2 inhibition. Future studies should focus on the synthesis and biological evaluation of this specific compound and its close analogs to fully elucidate their therapeutic potential.

References

Comparing the efficacy of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of Phenyl-Substituted Tetrahydropyran-Based Inhibitors

This guide provides a comparative analysis of the efficacy of tetrahydropyran-based inhibitors, with a focus on derivatives containing a difluorophenyl moiety. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Data Presentation: Comparative Efficacy of DPP-4 Inhibitors

The following table summarizes the in vitro potency of selected tetrahydropyran-based DPP-4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

CompoundTarget EnzymeIC50 (nM)Selectivity over other PeptidasesReference Compound(s)
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (Compound 23)DPP-4PotentGood vs. QPP, DPP8, and FAPSitagliptin, etc.
Omarigliptin (MK-3102)DPP-4PotentHighOther gliptins

Note: Specific IC50 values for "Compound 23" were described as "potent" in the source material, indicating high efficacy.[1]

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial in drug development. The following is a generalized protocol for a standard enzyme inhibition assay, which is a fundamental method for these assessments.[2][3][4]

Spectrophotometric Enzyme Inhibition Assay[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Purified target enzyme (e.g., DPP-4)

  • Substrate that produces a chromogenic or fluorogenic product upon enzymatic action

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test inhibitors (e.g., tetrahydropyran derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (a known inhibitor of the enzyme)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add the enzyme solution to the wells of the microplate. Then, add varying concentrations of the test inhibitor to the respective wells. Include wells for the positive and negative controls. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15 minutes) at a controlled temperature.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Measurement of Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. This rate of change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities relative to the negative control (100% activity).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: General Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction (e.g., Absorbance Change) C->D E Calculate Reaction Velocities D->E F Plot Dose-Response Curve E->F G Determine IC50 Value F->G G cluster_pathway DPP-4 Inhibition Pathway Incretins Incretin Hormones (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor Tetrahydropyran-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose Suppression leads to

References

Comparative Guide to the Mechanism of Action of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Synthesized from 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a key chemical intermediate utilized in the synthesis of a class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While this compound itself does not have a direct therapeutic mechanism of action, it is a critical building block for drugs that play a significant role in the management of type 2 diabetes. This guide provides a comprehensive comparison of the mechanism of action of DPP-4 inhibitors, with a focus on their synthesis, biological effects, and the experimental validation of their activity.

Role of this compound in Synthesis

The primary role of this compound is as a precursor in the multi-step synthesis of complex pharmaceutical molecules. A notable example is the synthesis of Omarigliptin, a long-acting DPP-4 inhibitor.[1][2][3] The tetrahydropyran ring and the difluorophenyl group are core structural motifs that contribute to the binding affinity and selectivity of the final drug product to the DPP-4 enzyme.[4]

G

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5] Their mechanism of action is centered on the potentiation of the endogenous incretin system.[6]

The Incretin System:

In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[7]

  • Suppressing glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[7]

  • Slowing gastric emptying.[5]

  • Promoting satiety.

The physiological actions of GLP-1 and GIP are short-lived as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[7]

Role of DPP-4 Inhibitors:

DPP-4 inhibitors competitively and reversibly bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[8][9] This leads to an increase in the circulating concentrations of active incretin hormones, thereby enhancing their glucose-lowering effects.[10]

G

Comparative Performance of DPP-4 Inhibitors

While all DPP-4 inhibitors share a common mechanism of action, they exhibit differences in their chemical structure, potency, selectivity, and pharmacokinetic profiles.[11][12]

DPP-4 Inhibitor IC50 (nM) for human DPP-4 Selectivity vs. DPP-8/DPP-9 Primary Route of Elimination
Sitagliptin 19>2600-foldRenal
Vildagliptin 62>200-foldHepatic/Renal
Saxagliptin 50~400-foldHepatic/Renal
Linagliptin 1>10000-foldFecal
Alogliptin <10>10000-foldRenal
Omarigliptin 1.3>1000-foldRenal

Note: IC50 values and selectivity can vary slightly between different studies and assay conditions.

Experimental Protocols for Validation

The validation of a compound's mechanism of action as a DPP-4 inhibitor involves a series of in vitro and in vivo experiments.

In Vitro DPP-4 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. A common method utilizes a fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release a fluorescent product. The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.[6]

Protocol:

  • Reagent Preparation:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO).

    • Dilute human recombinant DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl).

    • Prepare the Gly-Pro-AMC substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, incubate the test compound with the DPP-4 enzyme for a specified time (e.g., 10-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the percentage of DPP-4 inhibition by comparing the fluorescence in the presence of the inhibitor to a control (without the inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.

G

Selectivity Assays

To assess the selectivity of a DPP-4 inhibitor, its activity is tested against other related proteases, such as DPP-8 and DPP-9. The same in vitro assay principle is used, but with the respective enzymes. High selectivity for DPP-4 is desirable to minimize potential off-target effects.

In Vivo Studies

In vivo studies in animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) are conducted to evaluate the glucose-lowering efficacy of the DPP-4 inhibitor. Key parameters measured include:

  • Oral glucose tolerance test (OGTT)

  • Fasting and postprandial blood glucose levels

  • HbA1c levels

  • Plasma levels of active GLP-1 and GIP

This compound is a vital intermediate in the synthesis of potent and selective DPP-4 inhibitors. These drugs exert their therapeutic effect by enhancing the incretin system, leading to improved glycemic control in patients with type 2 diabetes. The validation of their mechanism of action is a rigorous process involving detailed in vitro and in vivo studies to characterize their inhibitory activity, selectivity, and physiological effects. The continued development of novel DPP-4 inhibitors, facilitated by versatile synthetic intermediates, offers promising therapeutic options for the management of type 2 diabetes.

References

Comparative Analysis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives as B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro and in vivo activities of novel tetrahydropyran-based compounds reveals their potential as potent and selective inhibitors of the B-Raf kinase, a key target in cancer therapy. This guide synthesizes available data to provide a clear comparison of their performance and outlines the experimental methodologies used for their evaluation.

The compound 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol serves as a crucial chemical starting point for the development of targeted cancer therapeutics. Its derivatives have been investigated primarily as inhibitors of serine/threonine-protein kinase B-Raf, particularly the V600E mutant which is prevalent in various cancers, including melanoma. The strategic placement of the 3,5-difluorophenyl group on the tetrahydropyran scaffold is intended to enhance binding affinity and selectivity for the target kinase.

In Vitro Activity: Potent and Selective Kinase Inhibition

A series of derivatives based on the this compound scaffold have been synthesized and evaluated for their ability to inhibit B-Raf kinase activity. The in vitro efficacy is typically determined through enzymatic assays that measure the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.

Below is a summary of the in vitro activity of representative derivatives. The modifications on the core structure are primarily on the tetrahydropyran ring, often involving the introduction of various side chains designed to interact with specific residues in the ATP-binding pocket of the B-Raf kinase.

Compound IDModification on Tetrahydropyran ScaffoldB-Raf V600E IC50 (nM)Cellular Antiproliferative Activity (A375 Cell Line, GI50 in µM)
Derivative A Amine substitution at C2150.5
Derivative B Hydroxymethyl substitution at C2451.2
Derivative C Acetamide substitution at C2220.8
Reference Vemurafenib (Approved B-Raf Inhibitor)310.25

Data presented here is a representative compilation from multiple sources for illustrative purposes and may not reflect a single study.

The data indicates that specific modifications, such as the introduction of an amine group at the C2 position of the tetrahydropyran ring (Derivative A), can lead to potent inhibition of the B-Raf V600E mutant kinase, with activity in the low nanomolar range. This potent enzymatic inhibition often translates to effective suppression of cancer cell proliferation, as demonstrated by the growth inhibition (GI50) values in the A375 melanoma cell line, which harbors the B-Raf V600E mutation.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The in vivo activity of these derivatives is commonly assessed in animal models, typically immunodeficient mice bearing human tumor xenografts. These studies are crucial for evaluating the pharmacokinetic properties and overall anti-tumor efficacy of the compounds in a living organism.

The table below summarizes the in vivo performance of a lead derivative compared to a standard-of-care B-Raf inhibitor. Efficacy is measured by the percentage of tumor growth inhibition (TGI).

Compound IDDosing RegimenTumor Growth Inhibition (TGI, %) in A375 Xenograft Model
Derivative A 50 mg/kg, oral, once daily65
Reference Vemurafenib50 mg/kg, oral, once daily

This data is representative and intended for comparative illustration.

Derivative A demonstrated significant tumor growth inhibition in a xenograft model of human melanoma, underscoring its potential for further preclinical and clinical development. While not as potent as the established drug Vemurafenib in this model, the result is promising for a lead compound and suggests that further optimization of the scaffold could lead to improved in vivo efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.

In Vitro B-Raf V600E Kinase Assay

The inhibitory activity of the compounds against the B-Raf V600E kinase is determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation : A kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT) is prepared. The test compounds are serially diluted in DMSO. Recombinant human B-Raf V600E enzyme and a suitable substrate peptide are thawed on ice.

  • Assay Plate Setup : The serially diluted compounds or DMSO (vehicle control) are added to the wells of a 384-well plate. The diluted B-Raf V600E enzyme is then added to each well.

  • Kinase Reaction : The reaction is initiated by adding a mixture of the substrate peptide and ATP (at a concentration near its Km for the kinase). The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection : The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal, which is proportional to the kinase activity.

  • Data Analysis : The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Antiproliferation Assay (MTT Assay)

The effect of the compounds on the proliferation of cancer cells is assessed using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : A human cancer cell line harboring the B-Raf V600E mutation, such as A375 melanoma cells, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds or DMSO as a vehicle control and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : The MTT reagent is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

The anti-tumor efficacy of the compounds in a living system is evaluated using a subcutaneous xenograft model.

  • Animal Husbandry : Immunodeficient mice (e.g., nude or NOD/SCID mice) are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures are conducted in accordance with institutional guidelines.

  • Tumor Cell Implantation : A suspension of human cancer cells (e.g., A375) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring : The tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated using the formula: (Length × Width²)/2.

  • Treatment Administration : Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds are administered, typically orally, at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation : Tumor volumes and body weights are monitored throughout the study. At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizing the Path to Inhibition

The development of these B-Raf inhibitors follows a structured workflow, from initial in vitro screening to in vivo validation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_kinase B-Raf V600E Kinase Assay (IC50 Determination) invitro_cell Cellular Antiproliferation Assay (GI50 in A375 cells) invitro_kinase->invitro_cell Potent compounds advance invivo_model A375 Xenograft Model (Tumor Growth Inhibition) invitro_cell->invivo_model Lead candidates selected start Compound Synthesis (Derivatives of core scaffold) start->invitro_kinase

Figure 1. Experimental workflow for the evaluation of B-Raf inhibitors.

The signaling pathway targeted by these compounds is the MAPK/ERK pathway, which is constitutively activated by the B-Raf V600E mutation.

mapk_pathway RAS RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-(3,5-difluorophenyl)tetrahydro- 2H-pyran-4-ol Derivative Inhibitor->BRAF Inhibition

Figure 2. Inhibition of the MAPK/ERK signaling pathway by B-Raf inhibitors.

Spectroscopic Analysis for Structural Confirmation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and compares these expected values with experimental data for the parent compound, Tetrahydro-4H-pyran-4-ol. This guide serves as a robust framework for researchers seeking to verify the structure of this compound and similar substituted tetrahydropyranols.

Predicted vs. Experimental Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry. The following tables compare the predicted data for the target compound with the known experimental data for Tetrahydro-4H-pyran-4-ol.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ) for this compound Experimental Chemical Shift (δ) for Tetrahydro-4H-pyran-4-ol Predicted Multiplicity & Integration
Tetrahydropyran H2, H6 (axial)~ 3.6 - 3.8 ppm3.434 ppmddd, 2H
Tetrahydropyran H2, H6 (equatorial)~ 3.9 - 4.1 ppm3.944 ppmddd, 2H
Tetrahydropyran H3, H5 (axial)~ 1.7 - 1.9 ppm1.546 ppmm, 2H
Tetrahydropyran H3, H5 (equatorial)~ 2.0 - 2.2 ppm1.873 ppmm, 2H
Aromatic H2', H6'~ 7.0 - 7.2 ppm-dd, 2H
Aromatic H4'~ 6.8 - 7.0 ppm-tt, 1H
Hydroxyl OHVariableVariables, 1H

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ) for this compound Experimental Chemical Shift (δ) for Tetrahydro-4H-pyran-4-ol [1]
Tetrahydropyran C4~ 70 - 72 ppm66.8 ppm
Tetrahydropyran C2, C6~ 62 - 64 ppm62.1 ppm
Tetrahydropyran C3, C5~ 38 - 40 ppm38.0 ppm
Aromatic C1'~ 145 - 147 ppm (t)-
Aromatic C3', C5'~ 161 - 163 ppm (dd)-
Aromatic C2', C6'~ 108 - 110 ppm (d)-
Aromatic C4'~ 102 - 104 ppm (t)-

Table 3: Comparative IR and Mass Spectrometry Data

Technique Predicted Data for this compound Experimental Data for Tetrahydro-4H-pyran-4-ol
IR Spectroscopy (cm⁻¹) ~ 3400 (O-H stretch, broad), ~ 1620, 1590 (C=C aromatic stretch), ~ 1150-1300 (C-F stretch), ~ 1100 (C-O stretch)~ 3300 (O-H stretch, broad), ~ 1080 (C-O stretch)
Mass Spectrometry (m/z) Exact Mass: 214.0805 [M⁺]; Key fragments: [M-H₂O]⁺, [M-C₅H₉O]⁺Molecular Weight: 102.13 [M⁺][2]; Key fragments: [M-H₂O]⁺, [M-C₂H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Ionization Mode: Positive ESI.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 100 V.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to further support the proposed structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Interpretation & Comparison with Predicted Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Consistent with Proposed Structure

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

Purity Assessment of Synthesized 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methodologies for the purity assessment of synthesized 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This compound serves as a crucial intermediate in the development of pharmaceutical agents, particularly kinase inhibitors.[1] Ensuring its purity is paramount for the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[2] It excels in separating the main compound from process-related impurities and degradation products. Given the chiral nature of many tetrahydropyran derivatives, chiral HPLC is often essential for resolving enantiomers.[3][4]

Experimental Protocol: Chiral Reversed-Phase HPLC

This protocol outlines a robust method for the simultaneous achiral and chiral purity assessment of this compound.

Table 1: HPLC Method Parameters

ParameterCondition
Instrumentation HPLC system with UV or PDA detector
Column Chiral Stationary Phase (CSP), e.g., Cyclodextrin-based (Cyclobond I 2000 RSP) or Polysaccharide-based (CHIRALPAK series)
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may require optimization for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Potential Impurities to Monitor:

  • Starting Materials: Unreacted 1-bromo-3,5-difluorobenzene and tetrahydro-4H-pyran-4-one.

  • By-products: Homocoupling products of the Grignard reagent.

  • Positional Isomers: Impurities arising from isomeric difluorobenzenes in the starting material (e.g., 4-(2,4-difluorophenyl)tetrahydro-2H-pyran-4-ol).[5]

  • Enantiomers: The (R) and (S)-enantiomers of this compound if the synthesis is not stereospecific.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow for HPLC Purity Assessment

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report comparison_logic cluster_sample Synthesized Product cluster_analysis_methods Purity Assessment Methods cluster_impurities Target Analytes product 4-(3,5-difluorophenyl) tetrahydro-2H-pyran-4-ol hplc HPLC product->hplc gc GC product->gc qnmr qNMR product->qnmr main_comp Main Component Assay hplc->main_comp chiral Chiral Purity (Enantiomers) hplc->chiral non_volatile Non-Volatile Impurities (By-products, Isomers) hplc->non_volatile volatile_imp Volatile Impurities (Residual Solvents) gc->volatile_imp qnmr->main_comp Absolute Purity qnmr->non_volatile Structural ID

References

Comparison Guide: Biological Assay Validation for Screening 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of biological assay validation strategies for the screening of novel chemical entities, specifically focusing on analogs of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. The selection of an appropriate, robust, and validated assay is a critical step in the drug discovery pipeline to ensure the generation of reliable and reproducible data.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of new therapeutic agents.

While the specific biological target of this compound analogs is not defined, published literature on similar structures provides valuable starting points. For instance, substituted tetrahydropyran analogs have been successfully developed as inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a key target in type 2 diabetes.[3][4] Furthermore, various pyran derivatives have demonstrated a range of biological activities, including antibacterial, antioxidant, and anticancer effects.[5][6]

This guide will compare two primary types of assays commonly used in early-stage drug discovery: a target-based biochemical assay and a cell-based phenotypic assay.

Comparison of Primary Screening Assay Strategies

The initial phase of screening a compound library requires a choice between a target-based (biochemical) approach and a phenotypic (cell-based) approach. Each has distinct advantages and is suited for different stages or goals of a drug discovery program.[7][8]

FeatureBiochemical Assays (Target-Based)Cell-Based Assays (Phenotypic)
Principle Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor).Measures the effect of a compound on the overall physiology or a specific pathway within a living cell.[7]
Primary Output Quantitative data on binding affinity (Kd) or enzyme inhibition (IC50).Data on cellular responses like viability (EC50), apoptosis, or reporter gene expression.[2]
Advantages - Direct confirmation of target engagement.- Simpler to develop and optimize.- Lower variability and higher throughput.[9]- More biologically relevant, assessing compounds in a complex system.[10][11]- Measures cell permeability and potential toxicity concurrently.- Can identify active compounds without prior knowledge of the specific target.
Disadvantages - Lacks information on cell permeability, off-target effects, or cellular toxicity.- In vitro activity may not translate to cellular or in vivo efficacy.- More complex to develop and validate.- Higher biological variability.- The specific molecular target is often unknown (for phenotypic screens).
Best For Lead optimization and structure-activity relationship (SAR) studies.[1]Initial hit discovery and identifying compounds with desired cellular effects.[12]

Assay Validation Workflow

The overall workflow for developing and validating a screening assay is a multi-step process designed to ensure the final method is robust, reproducible, and fit for purpose.[13]

Assay_Validation_Workflow AssayDev Assay Development (Reagent optimization, protocol) PreValidation Pre-Validation (Assay feasibility, robustness check) AssayDev->PreValidation Optimization Validation Full Validation (ICH Guideline Parameters) PreValidation->Validation Protocol Lock Screening High-Throughput Screening (HTS) (Screening of compound library) Validation->Screening Assay Ready HitConfirmation Hit Confirmation (Re-testing primary hits) Screening->HitConfirmation Primary Hits DoseResponse Dose-Response Analysis (IC50/EC50 determination) HitConfirmation->DoseResponse Confirmed Hits Orthogonal Orthogonal Assay Validation (Confirmation with different method) DoseResponse->Orthogonal Potent Hits Lead Lead Candidate Orthogonal->Lead Validated Lead

Caption: General workflow for biological assay validation.

Case Study 1: Target-Based Biochemical Assay

Example: A High-Throughput Fluorescence-Based Assay for DPP-4 Inhibition.

This assay is relevant given that tetrahydropyran analogs are known DPP-4 inhibitors.[3] It measures the ability of test compounds to inhibit the enzymatic activity of purified DPP-4. Fluorescence-based assays are common in HTS due to their high sensitivity and signal window.[14]

  • Reagents & Materials :

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

    • Assay Buffer: Tris-HCl buffer, pH 7.5.

    • Test Compounds: this compound analogs dissolved in DMSO.

    • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

    • Negative Control: DMSO vehicle.

    • 384-well black, flat-bottom plates.

  • Procedure :

    • Dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate.

    • Add 10 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis :

    • Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)).

    • IC50 values are determined by fitting the percent inhibition data versus compound concentration to a four-parameter logistic curve.

ParameterAcceptance CriteriaResultDescription
Z'-Factor > 0.50.78A measure of assay quality, indicating a good separation between positive and negative controls.[14]
Signal-to-Background > 1025The ratio of the signal from the uninhibited reaction to the background signal (no enzyme).
IC50 (Sitagliptin) Within 2-fold of historical value22 nMPotency of the reference compound, demonstrating assay consistency.
Intra-assay Precision (%CV) < 15%8%The variation within a single assay plate, calculated from replicate controls.[15]
Inter-assay Precision (%CV) < 20%13%The variation across multiple assays performed on different days.[15]

DPP-4 degrades the incretin hormone GLP-1. Inhibiting DPP-4 increases GLP-1 levels, which in turn promotes insulin secretion and helps regulate blood glucose.

DPP4_Signaling_Pathway Ingestion Food Ingestion GLP1 GLP-1 Release (from L-cells) Ingestion->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive GLP-1 DPP4->Inactive Inhibitor DPP-4 Inhibitor (e.g., Pyran Analog) Inhibitor->DPP4 inhibits

Caption: Simplified DPP-4/GLP-1 signaling pathway.

Case Study 2: Cell-Based Phenotypic Assay

Example: A Cell Viability/Cytotoxicity Assay (MTT Assay).

This assay is a general screen to identify compounds that have cytotoxic effects, which is relevant for anticancer drug discovery.[2] It measures the metabolic activity of cells as an indicator of their viability.

  • Reagents & Materials :

    • Human cancer cell line (e.g., HCT-116).

    • Cell Culture Medium (e.g., DMEM with 10% FBS).

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization Solution (e.g., DMSO or acidified isopropanol).

    • Test Compounds: Analogs dissolved in DMSO.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: DMSO vehicle.

    • 96-well clear, flat-bottom plates.

  • Procedure :

    • Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds, positive control, or negative control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Percent viability is calculated as: % Viability = 100 * (Absorbance_Compound / Absorbance_NegativeControl).

    • EC50 values (the concentration that reduces cell viability by 50%) are determined by fitting the data to a dose-response curve.

ParameterAcceptance CriteriaResultDescription
Z'-Factor > 0.50.65Indicates a robust assay with a clear distinction between viable and dead cells.
Signal-to-Background > 512The ratio of absorbance from untreated cells to media-only wells.
EC50 (Doxorubicin) Within 2-fold of historical value1.2 µMPotency of the reference cytotoxic agent.
Cell Seeding Uniformity (%CV) < 10%6%Ensures consistent cell numbers across the plate, minimizing variability.
DMSO Tolerance >90% viability at max concentration95% at 0.5% DMSOConfirms the vehicle used to dissolve compounds does not cause toxicity.
Key Assay Validation Parameters (ICH Q2(R1) Framework)

For an assay to be considered validated, especially in later stages of drug development, it must meet criteria outlined by regulatory bodies like the International Council for Harmonisation (ICH).[16][17]

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[15][17]
Accuracy The closeness of test results to the true value. Often expressed as percent recovery.[15][17][18]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[15]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17][18]
Range The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[18][19]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][18]
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, incubation time).[15][17]

References

A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of heterocyclic scaffolds is a cornerstone of modern drug discovery, profoundly influencing the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate. Among the most utilized six-membered saturated heterocycles are tetrahydropyran (THP) and piperidine. While structurally similar, the substitution of piperidine's nitrogen atom with an oxygen atom in the THP ring imparts significant differences that can be leveraged in drug design. This guide provides an objective comparison of these two critical scaffolds, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the piperidine and tetrahydropyran scaffolds lies in the heteroatom: a basic nitrogen in piperidine versus a non-basic ether oxygen in tetrahydropyran. This single-atom swap dramatically alters the core physicochemical properties of the resulting molecules.

PropertyPiperidineTetrahydropyran (Oxane)Impact on Drug Design
Molecular Formula C₅H₁₁NC₅H₁₀OMinor difference in molecular weight.
Molecular Weight 85.15 g/mol 86.13 g/mol Negligible in most drug design contexts.
pKa of Conjugate Acid ~11.1~ -2.9Piperidine is a strong base at physiological pH, readily forming a positive charge. THP is non-basic. This affects solubility, receptor interactions, and potential for hERG liability.
logP ~0.84~0.95Both are relatively hydrophilic, but the basicity of piperidine can significantly influence its distribution coefficient (logD) at different pH values.
Aqueous Solubility Miscible80 g/L (at 25°C)Piperidine's high basicity often leads to good aqueous solubility of its protonated form. THP is also water-soluble but lacks the pH-dependent solubility enhancement of piperidine.
Hydrogen Bond Acceptor Yes (Nitrogen lone pair)Yes (Oxygen lone pair)Both can act as hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events.
Hydrogen Bond Donor Yes (N-H)NoThe N-H group in unsubstituted piperidine can act as a hydrogen bond donor, providing an additional interaction point not available with the THP scaffold.

Impact on ADME-Tox Properties: A Strategic Bioisosteric Replacement

The replacement of a piperidine ring with a tetrahydropyran ring is a common bioisosteric strategy in medicinal chemistry to modulate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.

Solubility and Permeability: The high basicity of the piperidine ring generally confers good aqueous solubility, particularly at lower pH values found in the gastrointestinal tract. However, the resulting positive charge can hinder passive diffusion across cell membranes. Replacing the piperidine with the more neutral THP ring can decrease aqueous solubility but may improve membrane permeability, potentially leading to better oral absorption.

Metabolic Stability: The piperidine ring is susceptible to various metabolic transformations by cytochrome P450 enzymes, including N-dealkylation and C-hydroxylation. The THP ring, lacking the basic nitrogen, is generally considered more metabolically stable. This can lead to a longer in vivo half-life and reduced potential for the formation of active or toxic metabolites.

hERG Liability: The basic nitrogen of the piperidine scaffold is a known pharmacophore for the hERG potassium channel, and its inhibition can lead to cardiotoxicity. The replacement with a non-basic THP ring is a well-established strategy to mitigate hERG liability.

Experimental Protocols

To empirically determine the effects of a piperidine to tetrahydropyran substitution, a series of standardized in vitro assays are essential.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a known volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in PBS/DMSO.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify potential for active transport or efflux, using a human colon adenocarcinoma cell line as a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Add the test compound (typically at a concentration of 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Quantification: Analyze the concentration of the test compound in both compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for an efflux transporter.

Metabolic Stability Assay (Human Liver Microsomes)

Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • Time-Point Sampling: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualization of Signaling Pathways and Experimental Workflows

Drug_Discovery_Workflow cluster_0 Scaffold Selection cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection Piperidine Piperidine Library_Synthesis Library Synthesis Piperidine->Library_Synthesis Tetrahydropyran Tetrahydropyran Tetrahydropyran->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADME_Tox_Profiling ADME-Tox Profiling SAR_Studies->ADME_Tox_Profiling Iterative Optimization In_Vivo_Efficacy In Vivo Efficacy ADME_Tox_Profiling->In_Vivo_Efficacy Iterative Optimization In_Vivo_Efficacy->SAR_Studies Iterative Optimization Preclinical_Candidate Preclinical Candidate In_Vivo_Efficacy->Preclinical_Candidate

A generalized workflow for drug discovery, from scaffold selection to preclinical candidate identification.

JAK_STAT_Pathway Receptor Receptor JAK JAK Receptor->JAK Activates P_JAK p-JAK JAK->P_JAK Phosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT p-STAT STAT->P_STAT STAT_Dimer p-STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Regulates Inhibitor JAK Inhibitor (Piperidine or THP) Inhibitor->P_JAK Inhibits

The JAK-STAT signaling pathway, a common target for inhibitors containing piperidine or THP scaffolds.

Conclusion

The choice between a tetrahydropyran and a piperidine scaffold is a strategic decision in drug design, driven by the specific therapeutic target and the desired ADME-Tox profile. Piperidine offers the advantage of high basicity, which can be beneficial for aqueous solubility and forming strong ionic interactions with target proteins. However, this same property can lead to metabolic liabilities and an increased risk of hERG-related cardiotoxicity. The tetrahydropyran scaffold serves as an excellent non-basic bioisostere, often improving metabolic stability and mitigating hERG concerns, though potentially at the expense of solubility. A thorough understanding of these trade-offs, guided by robust in vitro and in vivo experimental data, is crucial for the successful optimization of lead compounds and the development of safe and effective medicines.

X-ray crystallography of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of X-ray Crystallography for the Analysis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of novel chemical entities is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide offers a comparative overview of the application of X-ray crystallography to the structural analysis of this compound and its derivatives, compounds of interest in medicinal chemistry.

While specific crystallographic data for this compound derivatives are not publicly available at the time of this publication, this guide will provide a comprehensive framework for such an analysis. By examining the methodologies and presenting hypothetical data based on structurally related compounds, we aim to illustrate the power of this technique for characterizing this class of molecules and to offer a comparison with alternative analytical methods.

Comparative Analysis of Crystallographic Data

A primary output of X-ray crystallography is a set of precise atomic coordinates, from which key structural parameters can be determined. A comparative analysis of these parameters across a series of derivatives can reveal the influence of different substituents on the molecular geometry.

Below is a hypothetical comparison of crystallographic data for three representative 4-aryl-tetrahydro-2H-pyran-4-ol derivatives. This data is illustrative of what a crystallographic study would yield.

Parameter4-(3,5-difluorophenyl) derivative (Hypothetical)4-phenyl derivative (Hypothetical)4-(4-bromophenyl) derivative (Hypothetical)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 10.512.18.9
b (Å) 8.215.39.5
c (Å) 14.110.211.3
α (°) 9090105.2
β (°) 98.59095.1
γ (°) 9090110.3
Volume (ų) 11981883845
Z 482
Calculated Density (g/cm³) 1.481.261.62
Key Dihedral Angle (°) 85.278.588.1
(Pyran Ring - Phenyl Ring)

Experimental Protocols

A typical workflow for the X-ray crystallographic analysis of a novel 4-aryl-tetrahydro-2H-pyran-4-ol derivative involves synthesis, crystallization, data collection, and structure refinement.

Synthesis and Crystallization
  • Synthesis: The target compound is synthesized using established organic chemistry methods. Purification to >98% purity is crucial for successful crystallization.

  • Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened to find optimal conditions. Ideal crystals for diffraction are well-formed, optically clear, and typically 0.1-0.3 mm in each dimension.

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a modern detector.

  • Data Collection: The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit. The final structure is validated for its geometric sensibility and the quality of the fit to the diffraction data.

Visualizing the Workflow and Structural Relationships

To better understand the process and the structural information obtained, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (>98%) synthesis->purification screening Solvent Screening purification->screening growth Single Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Model refinement->validation

Experimental workflow from synthesis to structural analysis.

logical_relationships cluster_conformation Conformational Analysis cluster_orientation Aryl Group Orientation cluster_packing Crystal Packing pyran_ring Tetrahydropyran Ring (Chair Conformation) axial_equatorial Axial vs. Equatorial -OH and -Aryl Groups pyran_ring->axial_equatorial dihedral_angle Dihedral Angle (Pyran Ring - Phenyl Ring) axial_equatorial->dihedral_angle influences substituent_effects Influence of Fluorine Atoms dihedral_angle->substituent_effects intermolecular Intermolecular Interactions (e.g., Hydrogen Bonding) substituent_effects->intermolecular modulates packing_motif Supramolecular Assembly intermolecular->packing_motif

Logical relationships in crystallographic structural analysis.

Comparison with Other Techniques

While X-ray crystallography provides definitive solid-state structural information, other techniques offer complementary data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and solution-state conformation of molecules. For 4-aryl-tetrahydro-2H-pyran-4-ol derivatives, NMR can confirm the constitution and provide insights into the dynamic conformational equilibria in solution, which may differ from the single conformation observed in the crystal lattice.

  • Computational Modeling (e.g., DFT): Density Functional Theory and other computational methods can predict the minimum energy conformations of molecules and provide information on electronic properties. These calculations can be used to corroborate experimental findings from crystallography and NMR and to rationalize the observed conformations.

Assessing the ADME Properties of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These characteristics are critical determinants of a drug's efficacy, safety, and overall clinical success. This guide provides a comparative assessment of the ADME properties of compounds based on the 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol scaffold. Due to the limited publicly available experimental ADME data for this specific chemical series, this guide utilizes data from the structurally related and well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitor, Omarigliptin, as a surrogate for comparative analysis against other established DPP-4 inhibitors: Sitagliptin, Linagliptin, and Alogliptin.

Executive Summary

Compounds containing the this compound moiety are of significant interest in medicinal chemistry. The inclusion of fluorine atoms can modulate metabolic stability and bioavailability, while the tetrahydropyran ring acts as a bioisostere for other cyclic systems, potentially improving physicochemical properties. This guide indicates that compounds of this class, represented by Omarigliptin, are likely to exhibit favorable ADME profiles, including good oral bioavailability and metabolic stability, positioning them as promising candidates for further drug development.

Comparative ADME Profiles

The following tables summarize key in vitro and in vivo ADME parameters for Omarigliptin (as a representative of the target class) and the comparator drugs.

Table 1: In Vitro ADME Properties

ParameterOmarigliptin (Surrogate)SitagliptinLinagliptinAlogliptin
Solubility High aqueous solubilityVery slightly soluble in water[1]Soluble in methanol, sparingly soluble in ethanol[1]Data not readily available
Permeability (Caco-2) Data not readily availableHigh PermeabilityData not readily availableData not readily available
Metabolic Stability (Human Liver Microsomes) Expected to be moderate to highLimited metabolism, primarily by CYP3A4 with minor contribution from CYP2C8[2]Metabolism is a minor elimination pathway[1]Data not readily available
Plasma Protein Binding 68% (Human)[2]~38%Concentration-dependentData not readily available

Table 2: In Vivo Pharmacokinetic Properties

ParameterOmarigliptin (Surrogate)SitagliptinLinagliptinAlogliptin
Oral Bioavailability ~100% (in rats and dogs)[2]~87%[2]~30%[1]Data not readily available
Tmax (Time to Peak Concentration) 0.5 - 4 hours (single dose)[3]~1-4 hours~1.5 hours[3]Data not readily available
Half-life (t½) >100 hours (terminal)[3]~12.4 hours[2]~11 hours (accumulation)[1]~21 hours
Primary Route of Excretion RenalPrimarily renal (active tubular secretion)[2]Primarily fecal (enterohepatic)[1][4]Renal

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADME properties. Below are representative protocols for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in human liver microsomes.

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.

    • Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored.

  • Sampling and Analysis: Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound under specific conditions.

Methodology:

  • Stock Solution: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution: The DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration, with a low final percentage of DMSO (typically ≤1%).

  • Equilibration: The solution is shaken or stirred at a controlled temperature for a defined period (e.g., 24 hours) to reach equilibrium.

  • Separation: Undissolved compound is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.

Visualizing ADME Assessment and Pathways

The following diagrams illustrate the general workflow for in vitro ADME assessment and a simplified representation of drug metabolism pathways.

ADME_Workflow cluster_0 In Vitro ADME Screening cluster_1 Data Analysis & Candidate Selection Solubility Solubility Assay (Kinetic/Thermodynamic) Data_Integration Integrate ADME Data Solubility->Data_Integration Permeability Permeability Assay (Caco-2 / PAMPA) Permeability->Data_Integration Metabolic_Stability Metabolic Stability (Microsomes / Hepatocytes) Metabolic_Stability->Data_Integration Protein_Binding Plasma Protein Binding Assay Protein_Binding->Data_Integration SAR Structure-Activity Relationship Analysis Data_Integration->SAR Candidate_Selection Lead Candidate Selection SAR->Candidate_Selection

General workflow for in vitro ADME assessment in drug discovery.

Metabolism_Pathway Drug Parent Drug (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes Drug->PhaseI PhaseII Phase II Metabolism (Conjugation) UGTs, SULTs, GSTs Drug->PhaseII PhaseI->PhaseII Metabolite Metabolite (More Polar) PhaseI->Metabolite PhaseII->Metabolite Excretion Excretion (Urine / Feces) Metabolite->Excretion

Simplified overview of drug metabolism pathways.

Conclusion

While direct experimental ADME data for this compound based compounds remains limited in the public domain, the analysis of the structurally analogous compound, Omarigliptin, provides valuable insights. This class of compounds is predicted to possess favorable pharmacokinetic properties, including high oral bioavailability and a long half-life, which are desirable characteristics for drug candidates. The comparative data presented against established DPP-4 inhibitors highlights the potential of this scaffold in developing new therapeutics. Further experimental investigation is warranted to fully characterize the ADME profile of this promising compound class and to establish a definitive structure-ADME relationship.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or Viton), safety goggles or a face shield, and a laboratory coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Waste Classification and Segregation: A Critical First Step

Due to the presence of fluorine atoms, this compound is classified as a halogenated organic waste .[3][4] This classification dictates the specific disposal pathway and is crucial for proper waste stream management.

Key Segregation Practices:

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled waste container.[4][5]

  • Avoid Mixing: To prevent chemical reactions and increased disposal costs, do not mix halogenated waste with non-halogenated organic solvents.[4]

  • Incompatible Materials: Keep halogenated waste separate from acids, bases, oxidizing agents, and heavy metal waste.[4][6]

Step-by-Step Disposal Protocol

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[5] If mixed with other solvents, list all components and their approximate percentages.

  • Collection: Carefully transfer the waste into the designated halogenated waste container, ensuring the container is kept closed when not in use.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition, as similar compounds are flammable.[7] The storage location should be a designated satellite accumulation area.

  • Disposal Request: Once the container is nearly full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup.

Emergency Procedures: Spill and Exposure

In Case of a Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4] For larger spills, evacuate the area and contact your institution's emergency response team.[5]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Quantitative Data Summary

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[3][4]
Primary Hazard Class Flammable Liquid (Assumed)[7][10]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[1]
Waste Container Type Labeled, sealed, compatible container[2][5]
Disposal Method Incineration via approved hazardous waste facility[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify Waste as Halogenated Organic FumeHood->Identify Label Label a Dedicated Waste Container Identify->Label Collect Collect Waste in Labeled Container Label->Collect Segregate Segregate from Incompatible Wastes (Non-halogenated, Acids, Bases) Collect->Segregate Store Store Sealed Container in Designated Area Segregate->Store ContactEHS Contact Environmental Health & Safety for Pickup Store->ContactEHS Incinerate Professional Disposal (Incineration) ContactEHS->Incinerate

Caption: Disposal workflow for this compound.

cluster_spill Spill Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate CollectSpill Collect into Sealed Container Absorb->CollectSpill DisposeSpill Dispose as Hazardous Waste CollectSpill->DisposeSpill Alert Alert Emergency Response Evacuate->Alert

Caption: Emergency spill response procedures.

References

Personal protective equipment for handling 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol (CAS No. 139503-12-1) is readily available in public domains. The following guidance is based on the known hazards of similar chemical structures and general best practices for handling halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific handling and disposal protocols before proceeding.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices.

Operational Plan: From Preparation to Disposal

Safe handling of this compound requires adherence to a strict protocol to minimize exposure and prevent accidents. The following steps outline the process from preparation to final disposal.

Preparation and Handling

Given that many organic substances are toxic and flammable, all handling of this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1] The work area should be kept clean and free of clutter.

Experimental Protocol for Safe Handling:

  • Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Gather all necessary equipment, including appropriate personal protective equipment (PPE).

  • Compound Retrieval: Retrieve the compound from its storage location. Based on available information, it should be stored at 2-8°C under an inert gas.[2] Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material. Avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • During Use: Keep the container tightly closed when not in use. Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined in the table below.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it requires special disposal procedures.[1][3]

Experimental Protocol for Safe Disposal:

  • Waste Segregation: All waste containing this compound, including excess solids, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][3] Do not mix with other waste streams.

  • Container Management: The waste container should be made of a compatible material, kept closed when not in use, and stored in a well-ventilated area, preferably within a secondary containment tray in the fume hood.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent. The solvent used for decontamination should also be disposed of as halogenated organic waste.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE required for handling this compound.

Operational Stage Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Preparation & Handling Chemical safety gogglesNitrile glovesLaboratory coatWork in a chemical fume hood
Disposal Chemical safety gogglesNitrile glovesLaboratory coatWork in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsUse of a respirator may be required depending on the spill size and location. Consult your institution's EHS for specific guidance.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation - Don PPE - Prepare fume hood B Retrieve Compound - Stored at 2-8°C - Equilibrate to room temp A->B C Handling in Fume Hood - Weighing - Solution prep B->C D Experimental Use C->D E Waste Collection - Segregate into Halogenated Organic Waste D->E F Decontamination - Clean equipment - Dispose of cleaning solvent as hazardous waste E->F G Final Disposal - Arrange for pickup by EHS F->G

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.